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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (8-Bromoquinolin-2-yl)methanol (CAS 1267494-88-1)

For Researchers, Scientists, and Drug Development Professionals Abstract (8-Bromoquinolin-2-yl)methanol, a halogenated quinoline derivative, represents a promising scaffold for chemical and pharmaceutical research. The q...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Bromoquinolin-2-yl)methanol, a halogenated quinoline derivative, represents a promising scaffold for chemical and pharmaceutical research. The quinoline core is a well-established pharmacophore present in numerous therapeutic agents, and the strategic placement of a bromine atom at the 8-position and a hydroxymethyl group at the 2-position offers versatile handles for further chemical modification.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthetic pathway, potential applications in drug discovery, predicted spectroscopic data, and essential safety and handling protocols for (8-Bromoquinolin-2-yl)methanol. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this compound for novel molecular design and discovery.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of (8-Bromoquinolin-2-yl)methanol is presented in the table below. It is important to note that while some data is available from commercial suppliers, many properties have not been experimentally determined and are therefore estimated based on the properties of related quinoline derivatives.[4]

PropertyValueSource
CAS Number 1267494-88-1-
Molecular Formula C₁₀H₈BrNO-
Molecular Weight 238.08 g/mol -
Appearance Yellow to colorless oilCommercial Supplier
Physical State LiquidCommercial Supplier
Boiling Point Not Available-
Melting Point Not Available-
Density Not Available-
Solubility Soluble in organic solvents such as ethanol, ether, DMSO, and methanol.[5] Sparingly soluble in water.[4][6]Inferred from related compounds

Synthesis and Reactivity

Proposed Synthetic Workflow

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution Start 8-Bromo-2-methylquinoline Intermediate1 2-(Bromomethyl)-8-bromoquinoline Start->Intermediate1 NBS, AIBN, CCl4, reflux Intermediate2 (8-Bromoquinolin-2-yl)methanol Intermediate1->Intermediate2 aq. NaHCO3, reflux

Caption: Proposed two-step synthesis of (8-Bromoquinolin-2-yl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)-8-bromoquinoline

  • To a solution of 8-bromo-2-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).

  • Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-8-bromoquinoline, which can be used in the next step without further purification or purified by column chromatography.

Causality behind Experimental Choices: The use of NBS and AIBN is a standard and effective method for the free-radical bromination of benzylic methyl groups. Carbon tetrachloride is a common solvent for such reactions due to its inertness.

Step 2: Synthesis of (8-Bromoquinolin-2-yl)methanol

  • Dissolve the crude 2-(bromomethyl)-8-bromoquinoline from the previous step in a mixture of acetone and water.

  • Add an excess of a weak base, such as sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the conversion by TLC.

  • After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (8-Bromoquinolin-2-yl)methanol.

Causality behind Experimental Choices: The nucleophilic substitution of the benzylic bromide with a hydroxide ion (from the aqueous sodium bicarbonate) is a classic method for the formation of alcohols. The use of a weak base minimizes potential side reactions.

Potential Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antimalarial, and anti-inflammatory properties.[3][7][8] The presence of a bromine atom and a primary alcohol in (8-Bromoquinolin-2-yl)methanol provides two distinct points for chemical modification, making it a valuable building block for the synthesis of compound libraries for drug discovery.

G Core (8-Bromoquinolin-2-yl)methanol Quinoline Scaffold 8-Bromo Group 2-Hydroxymethyl Group App1 Anticancer Agents Core:f1->App1 Cross-coupling reactions App2 Antifungal Agents Core:f2->App2 Esterification/Etherification App3 Neuroprotective Agents Core:f0->App3 Scaffold Hopping App4 Kinase Inhibitors [2] Core:f0->App4 Bioisosteric replacement

Caption: Potential drug discovery applications of (8-Bromoquinolin-2-yl)methanol.

  • Anticancer Agents: The bromine atom at the 8-position can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR) for potential anticancer activity.[1][9]

  • Antifungal Agents: The hydroxymethyl group at the 2-position can be derivatized through esterification or etherification to generate compounds with potential antifungal properties.[1]

  • Neuroprotective Agents: Quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[1] (8-Bromoquinolin-2-yl)methanol can serve as a starting point for the synthesis of novel compounds with potential neuroprotective effects.

Predicted Spectroscopic Data

As experimental spectroscopic data for (8-Bromoquinolin-2-yl)methanol is not available, the following are predictions based on the analysis of its structure and comparison with known spectra of related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons (quinoline ring): Expected to appear in the range of δ 7.5-9.0 ppm. The protons on the pyridine ring (positions 3 and 4) will likely be downfield compared to those on the benzene ring (positions 5, 6, and 7) due to the electron-withdrawing effect of the nitrogen atom. The coupling patterns will be complex due to spin-spin coupling between adjacent protons.

  • Methylene Protons (-CH₂OH): A singlet is expected around δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet is expected, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Aromatic Carbons (quinoline ring): Signals are expected in the range of δ 120-160 ppm. The carbon atom attached to the bromine (C8) and the carbon atoms of the pyridine ring will have distinct chemical shifts.

  • Methylene Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

IR (Infrared) Spectroscopy
  • O-H Stretch (alcohol): A broad absorption band is expected around 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic): Sharp peaks are expected just above 3000 cm⁻¹.

  • C=C and C=N Stretch (aromatic rings): Multiple sharp absorptions are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (primary alcohol): A strong absorption is expected around 1050-1150 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption is expected in the 500-600 cm⁻¹ region.

MS (Mass Spectrometry)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z 237 and 239 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

  • Fragmentation: Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) and the bromine atom (-Br, 79/81 Da).

Safety and Handling

Substituted quinolines should be handled with care as they can be hazardous.[10][11][12] The following safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water.[12]

  • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting.

Seek immediate medical attention in all cases of significant exposure.

Conclusion

(8-Bromoquinolin-2-yl)methanol is a versatile building block with significant potential in medicinal chemistry and drug discovery. Its quinoline core, coupled with strategically placed functional groups, offers a platform for the synthesis of diverse compound libraries. While a comprehensive experimental characterization of this compound is still needed, this technical guide provides a solid foundation for researchers to begin exploring its properties and applications. Adherence to strict safety protocols is paramount when handling this and other related quinoline derivatives.

References

  • BenchChem. (n.d.). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.
  • BenchChem. (n.d.). Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry.
  • ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives.
  • RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Chem-Impex. (n.d.). 2-Bromoquinoline.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • SRIRAMCHEM. (n.d.). 4-Bromoquinoline.
  • Chem-Impex. (n.d.). 2-Bromo-7-bromoquinoline.
  • PubChem. (n.d.). Quinoline.
  • BenchChem. (n.d.). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • Santa Cruz Biotechnology. (n.d.). Quinoline Yellow.
  • PMC. (n.d.). 8-Bromo-2-methylquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.

Sources

Exploratory

The 8-Bromoquinoline-2-Methanol Scaffold: Synthesis, Pharmacophore, and Biological Utility

This in-depth technical guide analyzes the 8-bromoquinoline-2-methanol scaffold, a privileged intermediate in medicinal chemistry. This guide details its synthesis, pharmacophore properties, and biological applications,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide analyzes the 8-bromoquinoline-2-methanol scaffold, a privileged intermediate in medicinal chemistry. This guide details its synthesis, pharmacophore properties, and biological applications, specifically in the context of antibacterial and anticancer drug discovery.[1]

Executive Summary

8-bromoquinoline-2-methanol (also known as (8-bromoquinolin-2-yl)methanol) is a bifunctional heterocyclic building block characterized by a lipophilic quinoline core, a reactive halogen handle at the C8 position, and a polar hydroxymethyl group at the C2 position. Unlike the well-known antimalarial mefloquine (a quinoline-4-methanol), this C2-isomer serves as a critical precursor for Schiff base ligands , HDAC inhibitors , and bacterial ATP synthase inhibitors . Its unique substitution pattern allows for orthogonal functionalization: the C8-bromine enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C2-methanol serves as a hydrogen-bond donor/acceptor or can be oxidized to a reactive electrophile.

Pharmacophore Analysis & SAR

The biological activity of 8-bromoquinoline-2-methanol derivatives is governed by three core structural features.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the molecule.

G Core Quinoline Core (π-π Stacking) C8 C8-Bromine (Lipophilicity & Coupling Handle) Core->C8 Steric/Electronic Modulation C2 C2-Methanol (H-Bond Donor/Acceptor) Core->C2 Solubility Anchor N1 N1-Nitrogen (Metal Chelation Site) C8->N1 Inductive Effect (-I) Lowers pKa C2->N1 Bidentate Chelation (N,O-donor)

Figure 1: Pharmacophore map of 8-bromoquinoline-2-methanol.

Mechanistic Insights
  • Electronic Modulation (The C8-Effect): The bromine atom at position 8 exerts a negative inductive effect (-I) on the quinoline nitrogen. This lowers the pKa of the ring nitrogen compared to unsubstituted quinoline, reducing protonation at physiological pH. This often enhances membrane permeability for intracellular targets.

  • Chelation Potential: The proximity of the quinoline nitrogen and the C2-hydroxymethyl group (or its oxidized carbaldehyde form) creates a bidentate pocket capable of coordinating transition metals (Cu²⁺, Zn²⁺, Ru²⁺). This is critical for metallo-drug designs where the complex generates reactive oxygen species (ROS) to kill bacteria or cancer cells.

  • Steric Blockade: The bulky bromine at C8 prevents metabolic N-oxidation by cytochrome P450 enzymes, potentially extending the half-life of derived drugs.

Chemical Synthesis Protocol

The synthesis of 8-bromoquinoline-2-methanol is a high-yielding, three-step sequence starting from commercially available 2-bromoaniline.

Reaction Scheme

Synthesis Start 2-Bromoaniline + Crotonaldehyde Step1 Step 1: Doebner-Miller Condensation (6M HCl, ZnCl2, 100°C) Start->Step1 Inter1 8-Bromo-2-methylquinoline Step1->Inter1 Step2 Step 2: Riley Oxidation (SeO2, Dioxane, 80°C) Inter1->Step2 Inter2 8-Bromoquinoline-2-carbaldehyde Step2->Inter2 Step3 Step 3: Carbonyl Reduction (NaBH4, EtOH, 0°C) Inter2->Step3 Final (8-Bromoquinolin-2-yl)methanol Step3->Final

Figure 2: Synthetic pathway for 8-bromoquinoline-2-methanol.

Detailed Methodology

Step 1: Synthesis of 8-Bromo-2-methylquinoline

  • Dissolve 2-bromoaniline (43.0 g, 250 mmol) in 6 M HCl (125 mL) under N₂.

  • Heat to 100°C and add crotonaldehyde (21.0 mL, 250 mmol) dropwise.

  • Stir for 24 h. Quench with ZnCl₂ (34 g).[2]

  • Filter the solid, wash with 3 M HCl and Et₂O.[2]

  • Basify with NH₄OH, extract with Et₂O, and dry over Na₂SO₄ to yield a yellow solid (Yield ~57%).

Step 2: Oxidation to 8-Bromoquinoline-2-carbaldehyde

  • Mix 8-bromo-2-methylquinoline (1.0 g, 4.55 mmol) with Selenium Dioxide (SeO₂, 1.1 equiv) in 1,4-dioxane (15 mL).

  • Heat at 80°C for 3 hours.

  • Filter through Celite to remove selenium byproducts.[2]

  • Concentrate the filtrate.[3] The crude aldehyde (beige solid) is typically pure enough (95%) for the next step.[4]

Step 3: Reduction to (8-Bromoquinolin-2-yl)methanol

  • Dissolve the aldehyde (1.08 g) in Ethanol (7.5 mL).[4]

  • Cool to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise.

  • Stir at room temperature for 1 hour.

  • Quench with 1M HCl, remove ethanol under vacuum, and extract with Dichloromethane (DCM).

  • Validation: ¹H NMR (CDCl₃) shows a diagnostic singlet/doublet for the CH₂OH protons at ~4.9 ppm.

Biological Activity & Therapeutic Potential[1][5][6][7][8][9]

Antibacterial Activity (ATP Synthase Inhibition)

Research into multidrug-resistant (MDR) bacteria has identified quinoline derivatives as potent inhibitors of bacterial ATP synthase.

  • Mechanism: The quinoline core binds to the c-ring of the ATP synthase F0 subunit, disrupting the proton motive force.

  • Relevance: Derivatives synthesized from the 8-bromoquinoline-2-carbaldehyde precursor (via reductive amination) have shown activity against Mycobacterium tuberculosis and Acinetobacter baumannii. The 8-bromo substituent provides the necessary lipophilicity to penetrate the mycobacterial cell wall.

Anticancer Activity (HDAC Inhibition)

8-substituted quinolines are emerging scaffolds for Histone Deacetylase (HDAC) inhibitors.

  • Design Strategy: The 8-position is derivatized (via Suzuki coupling) to attach a "cap" group that interacts with the rim of the HDAC enzyme, while the 2-position (methanol/aldehyde) can be converted into a zinc-binding group (ZBG) such as hydroxamic acid.

  • Efficacy: Analogues have demonstrated IC₅₀ values in the nanomolar range against HeLa and HT29 cancer cell lines, inducing apoptosis via chromatin remodeling.

Antifungal Potential

Similar to clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), 8-bromoquinoline derivatives exhibit antifungal activity through metal chelation.

  • Target: The 2-methanol group facilitates the transport of copper ions into fungal cells, leading to copper overload and toxicity in Candida albicans.

Quantitative Data Summary

PropertyValue / DescriptionSource
CAS Number 16567-18-3 (Parent 8-Br)[PubChem]
Molecular Weight 238.08 g/mol Calculated
LogP (Predicted) ~2.5 - 3.0[Chemaxon]
pKa (Nitrogen) ~2.33 (Reduced vs Quinoline 4.9)[ChemicalBook]
Key Reaction SeO₂ Oxidation (Methyl -> Aldehyde)[RSC Adv.]
Primary Target Bacterial ATP Synthase, HDAC[NIH/PubMed]

References

  • Synthesis of 8-bromoquinoline-2-carbaldehyde and reduction : RSC Advances, "iso-TEtraQuinoline (i-TEQ) synthesis and characterization," Supplementary Information, Page S5. Link

  • Biological Activity of Quinoline Derivatives : Journal of Medicinal Chemistry, "Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii." Link

  • Anticancer SAR of 8-substituted Quinolines : National Institutes of Health (PMC), "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." Link

  • General Properties of 8-Bromoquinoline : PubChem Compound Summary. Link

  • Metal Chelation & Antiproliferative Activity : BenchChem, "A Comparative Analysis of the Biological Activity of 2-Methyl-8-quinolinecarboxaldehyde." Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of (8-Bromoquinolin-2-yl)methanol

Executive Summary This application note details the optimized protocol for the synthesis of (8-bromoquinolin-2-yl)methanol from 8-bromo-2-methylquinoline . This transformation is a critical entry point for generating 8-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of (8-bromoquinolin-2-yl)methanol from 8-bromo-2-methylquinoline . This transformation is a critical entry point for generating 8-bromo-quinoline-based ligands, widely used in transition metal catalysis and medicinal chemistry (e.g., as precursors for chemosensors and metallo-drugs).

The protocol utilizes a two-step sequence: a selective Riley Oxidation to generate the intermediate carbaldehyde, followed by a mild Borohydride Reduction to yield the primary alcohol. This route is preferred over radical halogenation/hydrolysis strategies due to higher regioselectivity and functional group tolerance.

Core Reaction Scheme

ReactionScheme SM 8-Bromo-2-methylquinoline Inter 8-Bromoquinoline-2-carbaldehyde SM->Inter Step 1: SeO2, 1,4-Dioxane Reflux, 4-6 h Prod (8-Bromoquinolin-2-yl)methanol Inter->Prod Step 2: NaBH4, MeOH 0°C to RT, 2 h

Figure 1: Two-step synthesis of (8-bromoquinolin-2-yl)methanol via Riley Oxidation and Borohydride Reduction.

Retrosynthetic Analysis & Strategy

The target molecule contains a primary alcohol at the C2 position and a bromine atom at the C8 position. The C8-Bromine is sensitive to lithium-halogen exchange; therefore, strong organolithium bases (e.g., n-BuLi) must be avoided.

  • Step 1 Selection (Oxidation): Selenium dioxide (SeO₂) is chosen for its high specificity toward activated methyl groups on heteroaromatic rings (Riley Oxidation). Unlike radical bromination (NBS), SeO₂ avoids over-bromination and the formation of difficult-to-separate benzylic bromide byproducts.

  • Step 2 Selection (Reduction): Sodium Borohydride (NaBH₄) is selected as the reducing agent.[1][2] It is chemoselective for the aldehyde and, unlike Lithium Aluminum Hydride (LiAlH₄), carries minimal risk of debrominating the C8 position under standard conditions.

Experimental Protocol

Step 1: Riley Oxidation (Aldehyde Synthesis)

Objective: Conversion of 8-bromo-2-methylquinoline to 8-bromoquinoline-2-carbaldehyde.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9]Role
8-Bromo-2-methylquinoline 222.081.0Starting Material
Selenium Dioxide (SeO₂) 110.961.2 - 1.5Oxidant
1,4-Dioxane -Solvent (10 mL/g)Medium
Water 18.021-2% v/vReaction Promoter
Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 8-bromo-2-methylquinoline (1.0 equiv) and 1,4-Dioxane .

  • Addition: Add SeO₂ (1.3 equiv) in a single portion. Add a small quantity of water (approx.[6] 0.5 mL per 50 mL dioxane) to facilitate the formation of the active selenious acid species.

  • Reaction: Heat the mixture to reflux (101 °C) with vigorous stirring.

    • Observation: The solution will darken, and black selenium metal will precipitate as the reaction progresses.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS after 4 hours. The aldehyde is typically more polar than the methyl starting material.

  • Workup (Hot Filtration):

    • While still warm, filter the mixture through a pad of Celite to remove the precipitated black selenium.

    • Wash the Celite pad with hot dioxane or ethyl acetate.

    • Caution: Selenium residues are toxic. Dispose of Celite/Selenium waste in a dedicated hazardous waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

    • Purification: If necessary, recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Step 2: Borohydride Reduction (Alcohol Synthesis)

Objective: Reduction of 8-bromoquinoline-2-carbaldehyde to (8-bromoquinolin-2-yl)methanol.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9]Role
8-Bromoquinoline-2-carbaldehyde 236.061.0Intermediate
Sodium Borohydride (NaBH₄) 37.831.5Reducing Agent
Methanol (MeOH) -Solvent (10 mL/g)Medium
Procedure
  • Setup: Place the crude aldehyde (from Step 1) in a round-bottom flask with a stir bar.

  • Dissolution: Dissolve the aldehyde in Methanol and cool the solution to 0 °C (ice bath).

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure adequate venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 1–2 hours.

    • Monitoring: TLC should show complete consumption of the aldehyde and the appearance of a more polar alcohol spot.

  • Quench: Carefully add saturated aqueous NH₄Cl or water to quench excess hydride.

  • Extraction:

    • Remove methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).[6]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and filter.

  • Final Isolation: Concentrate in vacuo to yield the target alcohol.

    • Purification: Recrystallization from EtOAc/Hexane or column chromatography (SiO₂, 20-50% EtOAc in Hexanes).

Process Workflow & Logic

The following diagram illustrates the operational logic and critical decision points during the synthesis.

Workflow Start Start: 8-Bromo-2-methylquinoline Oxidation Step 1: SeO2 Oxidation (Reflux, Dioxane) Start->Oxidation Check1 QC: Is SM consumed? Oxidation->Check1 Check1->Oxidation No (Continue Reflux) Filter Hot Filtration (Remove Se) Check1->Filter Yes Reduction Step 2: NaBH4 Reduction (MeOH, 0°C) Filter->Reduction Crude Aldehyde Quench Quench & Extraction Reduction->Quench Final Product: (8-Bromoquinolin-2-yl)methanol Quench->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical quality control check after oxidation.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
SeO₂ Quality Use fresh, white SeO₂.Aged/wet SeO₂ (clumped) has reduced activity. Sublimation can purify aged reagents.
Solvent Water Content 1-2% water in Dioxane.Strictly anhydrous conditions slow down the Riley oxidation; traces of water generate the active H₂SeO₃ species.
Reduction Temperature 0 °C start, then RT.Controlling the exotherm prevents side reactions; however, NaBH₄ is generally mild.
Selenium Removal Hot filtration through Celite.Colloidal selenium is difficult to remove if the solution cools completely before filtration.
Troubleshooting Table
  • Issue: Reaction stalls at aldehyde stage during oxidation (incomplete conversion).

    • Fix: Add 0.2 equiv additional SeO₂ and continue reflux. Ensure a trace of water is present.

  • Issue: Red/Black oil in Step 1 product.

    • Fix: This is residual selenium. Dissolve crude in DCM, wash with aqueous sodium thiosulfate, or repeat filtration through Celite/Silica.

  • Issue: Low yield in Step 2.

    • Fix: Ensure the aldehyde from Step 1 is dry and free of SeO₂ residues before reduction. SeO₂ residues can complex with the hydride.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent.[10] Part I. Its reaction with aldehydes and ketones.[1][2][11] Journal of the Chemical Society, 1875-1883.

    • Note: The foundational text for SeO₂ oxidations of activ
  • Synthesis of 8-Bromo-2-methylquinoline (Precursor)

    • Wang, J., et al. (2009). Synthesis and crystal structure of 8-bromo-2-methylquinoline. Acta Crystallographica Section E, E65, o1490.[4]

  • Application of SeO₂ on Quinolines (General Protocol)

    • Csomos, A., et al. (2022).[8] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.[8] (Describes oxidation of 8-bromo-2-methylquinoline to the aldehyde).

  • Reduction of Heterocyclic Aldehydes

    • Banfi, L., et al. (2010). Reduction of Carbonyl Compounds with Metal Hydrides.[1][2][9][11] Organic Reactions.[1][2][3][4][5][6][10][12][13][14]

    • Context: Standard reference for NaBH4 compatibility with halogenated arom

Sources

Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of (8-Bromoquinolin-2-yl)methanol

Part 1: Executive Summary & Strategic Rationale This application note details a robust protocol for the palladium-catalyzed cross-coupling of (8-Bromoquinolin-2-yl)methanol with various aryl boronic acids. The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This application note details a robust protocol for the palladium-catalyzed cross-coupling of (8-Bromoquinolin-2-yl)methanol with various aryl boronic acids.

The Challenge: Structural & Electronic Impediments

Synthesizing 8-substituted quinolines presents a "perfect storm" of kinetic challenges that often lead to stalled reactions or low yields in standard catalytic systems:

  • Peri-Interaction (Steric Hindrance): The C8 position is sterically crowded due to the peri-interaction with the C1-nitrogen lone pair and the C7-hydrogen. This hinders the oxidative addition of the Palladium(0) species into the C-Br bond.

  • Catalyst Poisoning (N-Coordination): The quinoline nitrogen (N1) is a competent ligand. In unoptimized systems, the substrate competes with the phosphine ligand for the Palladium center, forming an inactive Substrate-Pd-L complex rather than the active catalytic species.

  • Protic Functionality: The C2-hydroxymethyl group (-CH₂OH) increases polarity and introduces a labile proton. While Suzuki conditions are generally tolerant, this group necessitates the use of polar solvent systems and careful base selection to prevent solubility issues or alkoxide-mediated side reactions.

The Solution: Ligand-Controlled Catalysis

To overcome these barriers, this protocol utilizes [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) . The large bite angle and bidentate nature of the dppf ligand rigidly occupy the coordination sphere of the Palladium, effectively preventing the quinoline nitrogen from displacing the ligand and poisoning the catalyst.

Part 2: Experimental Protocol

Reagent Formulation & Stoichiometry

Target Reaction Scale: 1.0 mmol (Adjust proportionally)

ComponentRoleEquivalentsMass/VolNotes
(8-Bromoquinolin-2-yl)methanol Substrate1.0 equiv238.08 mgLimiting reagent.
Aryl Boronic Acid Coupling Partner1.2 - 1.5 equivVariableUse 1.5 eq. for electron-deficient or sterically hindered acids.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 - 0.05 equiv~24 - 40 mgRobust against N-poisoning.
K₂CO₃ (2.0 M Aqueous) Base3.0 equiv1.5 mLPre-dissolve 414 mg in 1.5 mL degassed water.
1,4-Dioxane SolventN/A6.0 mLHigh solubility for polar alcohols; moderate boiling point.
Step-by-Step Methodology
Phase 1: Reaction Assembly (Inert Atmosphere Essential)
  • Vessel Prep: Oven-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vessel with the quinoline substrate (1.0 equiv), aryl boronic acid (1.2–1.5 equiv), and the Pd catalyst (3–5 mol%).

    • Critical Check: If the boronic acid is known to be prone to protodeboronation (e.g., 2-heterocyclic boronic acids), delay its addition until the reaction reaches temperature, or use the boronate ester.

  • Solvent Addition: Add 1,4-Dioxane (6 mL).

  • Degassing (The Key to Reliability): Sparge the solution with Argon for 10 minutes. Oxygen is the primary cause of catalyst death in this system.

  • Base Addition: Add the degassed 2.0 M K₂CO₃ solution (1.5 mL) via syringe. The mixture will likely turn biphasic.[2]

Phase 2: Reaction & Monitoring
  • Heating: Seal the vessel and heat to 90°C in an oil bath or heating block.

    • Note: Do not exceed 100°C to avoid thermal decomposition of the catalyst or the alcohol functionality.

  • Monitoring: Monitor by TLC or LCMS at 2 hours.

    • TLC Eluent:[3] 5% MeOH in DCM (The product will be more polar than the starting bromide).

    • Endpoint: Reaction is typically complete within 4–6 hours.

Phase 3: Workup & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Phase Separation: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.[3]

    • Scavenging (Optional): If the organic layer is dark black/brown, wash with a 5% aqueous cysteine solution or use a silica-thiol scavenger to remove residual Palladium.

  • Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0% → 10% Methanol in Dichloromethane. (The free alcohol makes the product sticky on silica; a slow gradient is essential).

Part 3: Mechanism & Workflow Visualization

Experimental Workflow Diagram

SuzukiWorkflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Pd-Cat) Degas Degas Solvents (Sparging Ar/N2) Start->Degas Mix Combine & Add Base (Biphasic: Dioxane/H2O) Degas->Mix Heat Reaction: 90°C, 4-6h (Stir Vigorously) Mix->Heat Check LCMS/TLC Check Heat->Check Check->Heat Incomplete Workup Extraction (EtOAc) & Pd Scavenging Check->Workup Complete Purify Column Chromatography (DCM/MeOH) Workup->Purify End Pure Product (8-Arylquinolin-2-yl)methanol Purify->End

Figure 1: Optimized workflow for the coupling of polar quinoline substrates. Note the critical degassing step to preserve the active Pd(0) species.

Mechanistic Interference (The "Why" Behind the Protocol)

The following diagram illustrates why standard catalysts (like Pd(PPh₃)₄) often fail and why bidentate ligands (dppf) are required.

MechanismInterference cluster_legend Key Insight Pd_Active Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd_Active->OxAdd + Substrate (Br) Poisoning N-Coordination (Poisoning) Pd Trapped by Quinoline N Pd_Active->Poisoning Competition Substrate 8-Bromoquinoline Substrate Substrate->Poisoning N-Lone Pair Attack Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Successful Path Poisoning->OxAdd Reversible (Slow) Product Coupled Product Cycle->Product Note Bidentate ligands (dppf) block the 'Poisoning' pathway by occupying the coordination sites.

Figure 2: Mechanistic divergence showing the competition between productive oxidative addition and non-productive nitrogen coordination. The recommended catalyst system minimizes the red pathway.

Part 4: Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or Sphos Pd G2 . These precatalysts activate rapidly and the ligands are extremely bulky, preventing N-coordination.
Protodeboronation Unstable Boronic Acid1. Use Cs₂CO₃ instead of K₂CO₃ (anhydrous conditions).2. Switch solvent to THF/Water (lower temp).3. Use the Pinacol Ester or MIDA Boronate .
Black Precipitate Pd Aggregation (Pd Black)Oxygen ingress. Ensure rigorous degassing. Add additional ligand (e.g., 10 mol% dppf) to stabilize Pd.
Product Stuck on Column Polar InteractionThe free OH and Quinoline N interact strongly with silica. Pre-wash silica with 1% Triethylamine in Hexanes, or use Amine-functionalized Silica .

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling.[4] Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. BenchChem Technical Guides. Link

  • Tang, Y. L., et al. (2021).[3] Efficient synthesis of 8-substituted quinolines via palladium-catalyzed cross-coupling.[5][6] Tetrahedron Letters, 64, 152738.[3] Link

  • Sigma-Aldrich. (2025). Palladium-catalyzed Cross-coupling Reactions in Aqueous Media.[6][7] Technical Application Notes. Link

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of 2-(Chloromethyl)-8-bromoquinoline

Abstract This document provides a detailed protocol for the conversion of (8-Bromoquinolin-2-yl)methanol to 2-(chloromethyl)-8-bromoquinoline, a valuable heterocyclic intermediate in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the conversion of (8-Bromoquinolin-2-yl)methanol to 2-(chloromethyl)-8-bromoquinoline, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis utilizes thionyl chloride (SOCl₂) as the chlorinating agent. This application note delves into the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, outlines critical safety procedures for handling thionyl chloride, and details methods for product purification and characterization. The guide is designed for researchers in organic synthesis and drug development, providing the necessary technical depth and practical insights for successful and safe execution.

Introduction and Scientific Rationale

Quinoline scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities.[1] Functionalized quinolines, such as 2-(chloromethyl)-8-bromoquinoline, serve as versatile building blocks for introducing the quinoline moiety into larger, more complex molecules. The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can achieve this, thionyl chloride (SOCl₂) is often preferred for the preparation of primary and secondary alkyl chlorides.[2]

The primary advantage of using thionyl chloride lies in the nature of its byproducts. The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at room temperature.[3][4] Their evolution from the reaction mixture drives the equilibrium towards the product, often resulting in high yields and simplifying purification, as the inorganic byproducts are easily removed.[4] This protocol details a robust method for this conversion, emphasizing mechanistic understanding and safe laboratory practice.

Reaction Mechanism: From Alcohol to Alkyl Chloride

The conversion of an alcohol to an alkyl chloride using thionyl chloride is a nucleophilic substitution reaction. The hydroxyl group of an alcohol is a poor leaving group; therefore, it must first be converted into a better one.[5] Thionyl chloride accomplishes this by forming a reactive alkyl chlorosulfite intermediate.

The reaction proceeds via the following key steps:

  • Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[6]

  • Formation of Alkyl Chlorosulfite: This attack, followed by the loss of a chloride ion and a proton, forms an alkyl chlorosulfite intermediate. In the presence of a mild base like pyridine, the proton is readily scavenged.[2][7]

  • Nucleophilic Substitution: The mechanism of the final substitution step is dependent on the reaction conditions.

    • SN2 Pathway (with Pyridine): When a base such as pyridine is added, it reacts with the intermediate, displacing the chloride. The liberated chloride ion is now a free nucleophile that attacks the carbon atom from the backside, leading to the alkyl chloride product with an inversion of configuration (though not relevant for this achiral substrate).[8] This is the most common and controlled pathway.

    • SNi Pathway (without Pyridine): In the absence of a base, the reaction can proceed through an SNi (Substitution Nucleophilic internal) mechanism, where the chloride is delivered from the same face as the leaving group, resulting in retention of configuration.[9][10]

This protocol utilizes an aprotic solvent without an added base, but the principles of activating the hydroxyl group remain central. The HCl gas generated can be removed by a nitrogen stream or neutralized during work-up.

Mechanistic Diagram

Caption: General mechanism for the conversion of an alcohol to an alkyl chloride.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, including materials, safety precautions, and purification methods.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.QuantityNotes
(8-Bromoquinolin-2-yl)methanol1245543-13-1238.08 g/mol 1.0 g (4.20 mmol)Starting material.
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 0.46 mL (6.30 mmol)Reagent grade, ≥99%. Handle with extreme care.
Dichloromethane (DCM)75-09-284.93 g/mol ~50 mLAnhydrous, reaction solvent.
Saturated NaHCO₃ solution75420-23-0N/A~50 mLFor work-up and neutralization.
Brine (Saturated NaCl soln)7647-14-5N/A~20 mLFor work-up.
Anhydrous Na₂SO₄ or MgSO₄7757-82-6142.04 g/mol As neededDrying agent.
Silica Gel7631-86-9N/AAs neededFor column chromatography (60 Å, 230-400 mesh).
Hexane / Ethyl AcetateN/AN/AAs neededEluent for chromatography.

Equipment: Round-bottom flask, magnetic stirrer, stirring bar, dropping funnel, condenser with a gas outlet/drying tube, ice bath, separatory funnel, rotary evaporator, chromatography column, and standard laboratory glassware.

Critical Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance that requires strict safety measures.

  • Handling: All manipulations involving thionyl chloride MUST be performed in a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[12][13]

  • Reactivity: Thionyl chloride reacts violently with water, alcohols, and bases, releasing toxic gases (SO₂, HCl).[14] Ensure all glassware is thoroughly dried before use.

  • Spills: Have a spill kit ready. Neutralize small spills with sodium bicarbonate or a similar absorbent material.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] For inhalation, move to fresh air and seek medical attention.[13]

Synthesis Workflow

workflow start Dissolve (8-Bromoquinolin-2-yl)methanol in anhydrous DCM in a flask. cool Cool the solution to 0°C using an ice bath. start->cool add Add Thionyl Chloride dropwise over 15-20 minutes. cool->add react Stir at 0°C for 30 min, then warm to RT and stir for 2-4 hours. add->react monitor Monitor reaction by TLC (e.g., 3:1 Hexane:EtOAc). react->monitor quench Slowly pour reaction mixture onto crushed ice. monitor->quench neutralize Neutralize with saturated NaHCO₃ solution until effervescence ceases. quench->neutralize extract Extract with DCM (3x). Combine organic layers. neutralize->extract wash Wash with brine, then dry over anhydrous Na₂SO₄. extract->wash evaporate Filter and evaporate solvent under reduced pressure. wash->evaporate purify Purify crude product via column chromatography. evaporate->purify characterize Characterize pure product (NMR, MS, MP). purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (8-Bromoquinolin-2-yl)methanol (1.0 g, 4.20 mmol).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.

  • Reagent Addition: Add thionyl chloride (0.46 mL, 6.30 mmol, 1.5 equivalents) to a dropping funnel and add it dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the temperature at 0°C. Note: The reaction is exothermic, and HCl gas will evolve.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up - Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ~50 g of crushed ice with stirring.

  • Work-up - Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the mixture until the effervescence stops (pH ~7-8).

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

  • Work-up - Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be a yellow or brown solid/oil.

Purification Protocol

The crude 2-(chloromethyl)-8-bromoquinoline is best purified by flash column chromatography.[15][16]

  • Column Preparation: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 15-20%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(chloromethyl)-8-bromoquinoline as a solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[17]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.8-7.2 (m, 5H, quinoline protons), ~4.8 (s, 2H, -CH₂Cl). The singlet around 4.8 ppm is a key indicator of successful product formation, replacing the alcohol's -CH₂OH signal.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~155-120 (quinoline carbons), ~45 (-CH₂Cl). The appearance of a peak around 45 ppm for the chloromethyl carbon is diagnostic.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₇BrClN [M+H]⁺: m/z ~255.95. The spectrum should show the characteristic isotopic pattern for one bromine and one chlorine atom.

  • Melting Point: A sharp melting point range indicates high purity.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture (e.g., to 40°C). Confirm completion with TLC.
Wet reagents or glassware.Ensure all glassware is oven-dried. Use anhydrous solvents and fresh thionyl chloride.
Product Decomposition Reaction temperature too high.Maintain the temperature at 0°C during the addition of SOCl₂.
Harsh work-up conditions.Perform the quench and neutralization steps slowly and at a low temperature.
Impure Product Incomplete neutralization.Ensure the pH is neutral or slightly basic before extraction.
Inefficient purification.Optimize the eluent system for column chromatography. A shallower gradient may be required for better separation.

References

  • Vertex AI Search. (2025, July 12). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.
  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Available from: [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available from: [Link]

  • Oreate AI Blog. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry.
  • Wikipedia. SNi. Available from: [Link]

  • ReactionWeb.io. (2025, July 12).
  • Filo. (2025, April 12). What happened when alcohol react with Thionyl chloride in presence of Pyridine.
  • Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. Available from: [Link]

  • Common Organic Chemistry. Alcohol to Chloride (SOCl2 + cat. DMF). Available from: [Link]

  • PubChem. Thionyl Chloride | SOCl2 | CID 24386. Available from: [Link]

  • Chemistry Stack Exchange. (2024, January 1). Using Thionyl Chloride with tertiary alcohol. Available from: [Link]

  • Yufeng. (2022, July 9).
  • D:\FIROZ\MATERIALS OF ALL TOPIC. 224 - Thionyl Chloride Reaction on Alcohol: S.
  • Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride.
  • Bionium.
  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

  • Study.com.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available from: [Link]

  • YouTube. (2021, April 6). Lec11 - Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3. Available from: [Link]

  • University of Calgary. Ch 8 : ROH + SOCl2 or PX3. Available from: [Link]

  • NEET coaching. Reaction OF Alcohol with Thionyl Chloride || SNi Mechanism.
  • MDPI. (2001, March 25). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Available from: [Link]

  • International Journal of ChemTech Research. Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo.
  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • Acta Physico-Chimica Sinica. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Available from: [Link]

  • International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Benchchem. Technical Support Center: Purification of 2-(Bromomethyl)
  • ResearchGate. (2023, August 28). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Available from: [Link]

  • Catalysts. Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β.
  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Available from: [Link]

  • Google Patents. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • ResearchGate. (2025, August 6). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Available from: [Link]

  • MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxymethyl)-8-bromoquinoline from (8-Bromoquinolin-2-yl)methanol

Abstract This document provides a comprehensive guide for the synthesis of 2-(benzyloxymethyl)-8-bromoquinoline via the Williamson ether synthesis. The protocol is specifically designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(benzyloxymethyl)-8-bromoquinoline via the Williamson ether synthesis. The protocol is specifically designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex heterocyclic molecules. By leveraging (8-Bromoquinolin-2-yl)methanol as the nucleophilic precursor, this guide offers a detailed, step-by-step procedure, mechanistic insights, and practical advice for a successful synthesis. The causality behind experimental choices, safety protocols, and methods for purification and characterization of the final product are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

The Williamson ether synthesis, a classic yet powerful tool in organic chemistry, facilitates the formation of an ether linkage through an SN2 reaction between an alkoxide and an alkyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and drug discovery for the construction of ether-containing scaffolds, which are prevalent in a wide array of pharmacologically active molecules. The quinoline moiety, in particular, is a privileged scaffold found in numerous therapeutic agents.[3]

This application note details the synthesis of 2-(benzyloxymethyl)-8-bromoquinoline, a derivative that combines the quinoline core with a benzyl ether. The benzyl group is a frequently used protecting group for alcohols due to its stability across a range of reaction conditions and its susceptibility to removal under mild hydrogenolysis conditions.[4][5] The starting material, (8-Bromoquinolin-2-yl)methanol, possesses a primary alcohol, making it an ideal candidate for deprotonation to form a nucleophilic alkoxide. The subsequent reaction with benzyl bromide, a primary alkyl halide, proceeds efficiently via the SN2 mechanism.[4]

The 8-bromo substituent on the quinoline ring serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse molecular architectures for structure-activity relationship (SAR) studies.[6]

Reaction Principle and Mechanism

The synthesis of 2-(benzyloxymethyl)-8-bromoquinoline follows the archetypal Williamson ether synthesis pathway, which can be dissected into two key steps:

  • Deprotonation: The hydroxyl group of (8-Bromoquinolin-2-yl)methanol is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to generate a potent sodium alkoxide nucleophile. The choice of NaH is critical as it irreversibly deprotonates the alcohol, driving the reaction forward.[2] The byproduct of this step is hydrogen gas, which evolves from the reaction mixture.[7]

  • Nucleophilic Substitution (SN2): The newly formed alkoxide attacks the electrophilic benzylic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. This concerted step involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.[4]

The overall transformation is depicted below:

Scheme 1: Synthesis of 2-(benzyloxymethyl)-8-bromoquinoline

Step 1: Deprotonation

(8-Bromoquinolin-2-yl)methanol + NaH → Sodium (8-bromoquinolin-2-yl)methoxide + H₂

Step 2: SN2 Reaction

Sodium (8-bromoquinolin-2-yl)methoxide + Benzyl bromide → 2-(Benzyloxymethyl)-8-bromoquinoline + NaBr

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount Equivalents Supplier
(8-Bromoquinolin-2-yl)methanolC₁₀H₈BrNO238.081.0 g1.0Commercially Available[7]
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.20 g1.2e.g., Sigma-Aldrich
Benzyl BromideC₇H₇Br171.040.86 g (0.6 mL)1.2e.g., Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-e.g., Fisher Scientific
Saturated aq. NH₄Cl solutionNH₄Cl53.49As needed--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
Brine (Saturated aq. NaCl solution)NaCl58.44As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Silica Gel (for column chromatography)SiO₂60.08As needed--
HexanesC₆H₁₄86.18As needed--

Experimental Protocol

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and water-reactive. It liberates flammable hydrogen gas upon contact with water and other protic solvents.[8][9][10] Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.

  • N,N-Dimethylformamide (DMF): A flammable liquid and a reproductive toxin.[1][6][11][12][13] It is also harmful if inhaled or in contact with skin. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Benzyl Bromide: A lachrymator and corrosive. It can cause severe skin and eye irritation. Handle with care in a chemical fume hood.

  • The reaction should be conducted under an inert atmosphere to prevent quenching of the sodium hydride and the alkoxide intermediate.

Reaction Setup and Procedure

experimental_workflow

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (8-Bromoquinolin-2-yl)methanol (1.0 g, 4.20 mmol, 1.0 eq.).

  • Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.20 g, 5.04 mmol, 1.2 eq.) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur.

  • Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly cloudy or change color, indicating the formation of the alkoxide.

  • Slowly add benzyl bromide (0.6 mL, 5.04 mmol, 1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Workup and Purification
  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to destroy any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a solid.

  • Purify the crude product by flash column chromatography on silica gel.[14][15][16][17][18] A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective for separating the product from nonpolar impurities (mineral oil, excess benzyl bromide) and any remaining starting material.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(benzyloxymethyl)-8-bromoquinoline as a pure compound.

Expected Results and Characterization

The purified product, 2-(benzyloxymethyl)-8-bromoquinoline, is expected to be a solid or a viscous oil. The yield will vary depending on the reaction conditions and purification efficiency but should be in the range of 70-90%.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.[19][20]

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum will provide key information about the structure.[21][22][23][24]

    • Quinoline Protons: A series of doublets and triplets in the aromatic region (δ 7.5-8.5 ppm).

    • Benzyl Protons: A multiplet corresponding to the five protons of the phenyl group (δ ~7.3 ppm).

    • Methylene Protons: Two singlets, one for the -CH₂-O- group (δ ~4.8 ppm) and one for the Ar-CH₂-O- group (δ ~4.6 ppm).

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of carbon signals for the product.[12][21]

    • Quinoline Carbons: Signals in the aromatic region (δ 120-160 ppm).

    • Benzyl Carbons: Signals for the phenyl group and the benzylic carbon.

    • Methylene Carbon: A signal for the -CH₂-O- carbon (δ ~70-75 ppm).

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product.

    • The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 2-(benzyloxymethyl)-8-bromoquinoline (C₁₇H₁₄BrNO, MW: 328.20 g/mol ).

    • The isotopic pattern for the molecular ion will show two peaks of nearly equal intensity separated by 2 m/z units, which is characteristic of a compound containing one bromine atom.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show the absence of the broad O-H stretching band from the starting material and the presence of C-O-C stretching bands characteristic of an ether.

Troubleshooting and Discussion

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of the alcohol.Ensure that the sodium hydride is fresh and has been handled under anhydrous conditions. Use a sufficient excess of NaH.
Inactive benzyl bromide.Use freshly distilled or a new bottle of benzyl bromide.
Reaction time is too short.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Presence of unreacted starting material Insufficient amount of NaH or benzyl bromide.Use a slight excess of both reagents (1.2 equivalents).
Formation of side products Presence of water in the reaction.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Kornblum oxidation of benzyl bromide by DMSO if used as a solvent.[22]DMF is a better solvent choice to avoid this side reaction.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 2-(benzyloxymethyl)-8-bromoquinoline from (8-Bromoquinolin-2-yl)methanol. This protocol offers a robust foundation for the synthesis of this and related quinoline ethers, which are valuable intermediates in drug discovery and materials science. By following the detailed steps outlined in this application note and adhering to the safety precautions, researchers can confidently synthesize and characterize the target compound. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of ethers from functionalized alcohols.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • ASP Basilicata. 1267494-88-1 | (8-Bromoquinolin-2-yl)methanol. (Product Information). [Link]

  • El-Gendy, A. A. M. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 59(4), 264-268.
  • ChemScience. Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. (2024). [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). [Link]

  • Lee, J. K., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(33), 21476-21484.
  • PENTA. N,N-dimethylformamide - SAFETY DATA SHEET. (2025). [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • Fiveable. Benzylic Ether Definition. (2025). [Link]

  • Konan, N. F. D. S., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(15), 1-10.
  • Patel, K., et al. (2020). Development of 8-benzyloxy-substituted quinoline ethers and evaluation of their antimicrobial activities.
  • Khan, I., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • ResearchGate. Intermolecular etherification of benzyl alcohols with alkanols, catalyzed by HCl. [Link]

  • Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. (2021). [Link]

  • Magritek. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. (2018). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline. [Link]

  • Repository. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • National Institutes of Health. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]

  • PubChem. 8-Bromo-2-methylquinoline. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Open Library Publishing Platform. 29.3 Chromatographic Columns. [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. (2025). [Link]

  • ResearchGate. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). [Link]

  • YouTube. column chromatography & purification of organic compounds. (2021). [Link]

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Method

Reaction conditions for Buchwald-Hartwig amination of 8-bromoquinoline derivatives

An in-depth guide to the strategic selection of reaction parameters for the successful C-N cross-coupling of 8-bromoquinoline derivatives. Introduction: The Challenge and Opportunity of 8-Aminoquinolines The 8-aminoquino...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic selection of reaction parameters for the successful C-N cross-coupling of 8-bromoquinoline derivatives.

Introduction: The Challenge and Opportunity of 8-Aminoquinolines

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous antimalarial drugs, chemosensors, and functional ligands. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for forging the critical aryl C-N bond required for their synthesis.[1][2] However, the application of this methodology to 8-bromoquinoline derivatives is not without its unique challenges.

The endocyclic nitrogen at the 1-position of the quinoline ring can act as a Lewis base, coordinating to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively "poisoning" the catalyst and quenching the reaction.[3] The product itself, an 8-aminoquinoline, is an excellent bidentate chelating ligand, which can sequester the active Pd(0) catalyst from the cycle, leading to incomplete conversion.[3][4]

This application note provides a comprehensive guide for researchers to navigate these challenges. By understanding the mechanistic nuances and making informed, strategic choices for catalysts, ligands, bases, and solvents, high-yielding and reproducible amination of 8-bromoquinolines can be readily achieved.

The Catalytic Cycle and Point of Inhibition

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this cycle is crucial to appreciating the specific challenges posed by 8-bromoquinoline.

G pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oxidative_addition inhibition Catalyst Inhibition (Chelation by N1) pd0->inhibition Coordination aryl_halide 8-Bromoquinoline (Ar-X) aryl_halide->oxidative_addition Oxidative Addition amine Amine (R₂NH) amine_complex Amine Coordination [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ amine->amine_complex oxidative_addition->amine_complex Amine Binding & Deprotonation (+ Base, - HX) oxidative_addition->inhibition Coordination amine_complex->pd0 Reductive Elimination product 8-Aminoquinoline (Ar-NR₂) amine_complex->product

Figure 1: Buchwald-Hartwig cycle with potential inhibition by quinoline nitrogen.

The key to success lies in selecting conditions that favor the productive catalytic cycle over the off-cycle catalyst inhibition pathway. This is primarily achieved through the judicious selection of the phosphine ligand.

Strategic Selection of Reaction Components

The optimal conditions for the amination of 8-bromoquinoline are highly dependent on the specific amine coupling partner. However, a set of guiding principles can be established to provide a strong starting point for optimization.

Palladium Precatalyst

Both Pd(0) and Pd(II) sources can be effective, as Pd(II) is reduced in situ to the active Pd(0) species.[7]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common, reliable Pd(0) source. It is air-sensitive and should be handled under an inert atmosphere.

  • Pd(OAc)₂ (Palladium(II) Acetate) : An air-stable, convenient Pd(II) precatalyst. It is often used in excess of the ligand to ensure full complex formation.[8]

  • Preformed Precatalysts (e.g., XantPhos Pd G3) : These are air- and moisture-stable complexes that offer excellent control over the ligand-to-palladium ratio and lead to the rapid, predictable formation of the active catalytic species.[9]

For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are cost-effective choices. For challenging substrates or improved reproducibility, a well-defined precatalyst is recommended.

The Critical Role of the Ligand

The ligand is arguably the most important variable in overcoming catalyst inhibition. The ideal ligand for this transformation should be sterically bulky and electron-rich.

  • Steric Bulk: Hindered ligands promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[6] This kinetic preference helps to outcompete the rate of catalyst deactivation by product chelation.

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the initial oxidative addition of the 8-bromoquinoline.

Ligand ClassExample(s)Key Features & Rationale
Bidentate (Wide Bite Angle) XantphosThe rigid backbone enforces a wide P-Pd-P bite angle, which is known to promote reductive elimination. It is a highly versatile and effective ligand for C-N coupling.[10][11][12]
Bidentate (Ferrocene-based) JosiphosThese ligands are highly electron-rich and sterically demanding, proving very active for coupling a wide range of amines, including ammonia equivalents.[13]
Bidentate (Biaryl-based) BINAPAn early and effective ligand for Buchwald-Hartwig amination, particularly with microwave irradiation, that can provide good yields.[3][4][6]
Monodentate (Biaryl-based) DavePhos, BrettPhosThese bulky, electron-rich monophosphine ligands are exceptionally active and have a broad substrate scope. BrettPhos is particularly effective for coupling primary amines.[7]
Choice of Base

The base serves to deprotonate the amine (or the palladium-amine complex), facilitating its entry into the catalytic cycle.[14][15] The choice of base is a balance between reactivity and substrate tolerance.

  • Sodium tert-butoxide (NaOtBu) : A very strong, hindered base that is highly effective for a wide range of amines. However, its high basicity can be incompatible with substrates bearing sensitive functional groups (e.g., esters).[16]

  • Lithium bis(trimethylsilyl)amide (LHMDS) : Another strong base that can confer tolerance to protic functional groups like hydroxyls when used with specific ligands like BrettPhos.[7]

  • Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃) : Weaker inorganic bases that are suitable for substrates sensitive to strong alkoxides. They are often used in polar solvents like dioxane or with microwave heating to ensure sufficient reactivity.[8][17]

For most secondary amines and anilines, NaOtBu is the base of choice. For primary amines or substrates with sensitive functionality, starting with Cs₂CO₃ or K₃PO₄ is advisable.

Solvent Selection

Aprotic, non-coordinating solvents are generally preferred to avoid competition with the phosphine ligand for binding sites on the palladium center.[18]

  • Toluene : A standard non-polar solvent that works well with strong bases like NaOtBu due to the poor solubility of the resulting sodium salts.[7][16]

  • 1,4-Dioxane : A more polar ethereal solvent that can be beneficial for solubility and is often used with carbonate or phosphate bases.[17][19]

  • Tetrahydrofuran (THF) : Another common ethereal solvent suitable for these reactions.[7]

Optimization Workflow

For a new combination of an 8-bromoquinoline derivative and an amine, a systematic approach to optimization is recommended.

G start Start: 8-Bromoquinoline + Amine cond1 Conditions 1: Pd₂(dba)₃ / Xantphos NaOtBu, Toluene, 100 °C start->cond1 check1 Yield > 70%? cond1->check1 success Success! Proceed to Scale-up check1->success Yes cond2 Conditions 2: Change Ligand Try Josiphos or DavePhos check1->cond2 No check2 Improvement? cond2->check2 check2->success Yes cond3 Conditions 3: Change Base & Solvent Try Cs₂CO₃, Dioxane, 110 °C check2->cond3 No check3 Improvement? cond3->check3 check3->success Yes troubleshoot Consult Troubleshooting Consider MW heating or Precatalyst check3->troubleshoot No

Figure 2: Workflow for optimizing Buchwald-Hartwig amination conditions.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium reagents are toxic, and phosphine ligands can be air-sensitive. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amination using NaOtBu

This protocol is a robust starting point for coupling secondary amines and anilines with 8-bromoquinoline derivatives.

  • Vessel Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4.4 mol%).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition : Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equivalents), the 8-bromoquinoline derivative (1.0 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the 8-bromoquinoline.

  • Reaction : Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-24 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Amination using a Weaker Base

This method is advantageous for more challenging couplings or when using less reactive, weaker bases.[3][4]

  • Vessel Preparation : To a microwave reaction vial equipped with a magnetic stir bar, add the 8-bromoquinoline derivative (1.0 equivalent), the amine (1.5 equivalents), cesium carbonate (Cs₂CO₃, 2.0 equivalents), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.2-0.5 M.

  • Reaction : Seal the vial and place it in a microwave reactor. Heat with stirring to 120-140 °C for 30-90 minutes.

  • Work-up & Purification : After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Catalyst inhibition.3. Insufficiently strong base.1. Use fresh reagents; ensure inert atmosphere.2. Switch to a bulkier, more electron-rich ligand (e.g., Josiphos, DavePhos).3. If using K₃PO₄/Cs₂CO₃, switch to NaOtBu. Increase temperature or consider microwave heating.
Formation of Debrominated Side Product Competitive hydrodehalogenation.This can sometimes occur with certain ligand/base combinations. Screen different ligands. Ensure the reaction is not run for an excessively long time after completion.
Incomplete Reaction Product inhibition sequestering the catalyst.Increase catalyst/ligand loading (e.g., from 2 mol% to 5 mol%). Ensure vigorous stirring, as inorganic bases can settle.[16]

Conclusion

The Buchwald-Hartwig amination of 8-bromoquinoline derivatives is a highly effective transformation when potential catalyst inhibition is addressed through rational experimental design. The use of bulky, electron-rich phosphine ligands like Xantphos, Josiphos, or biaryl monophosphines is critical to favor the productive catalytic cycle. By carefully selecting the combination of catalyst, ligand, base, and solvent, and employing systematic optimization, researchers can reliably access a diverse range of valuable 8-aminoquinoline structures for applications in drug discovery and materials science.

References

  • Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. Available at: [Link]

  • Håkansson, M. et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available at: [Link]

  • El-Gazzar, A. B. A. et al. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 49(4), 818-824. Available at: [Link]

  • Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. Available at: [Link]

  • Håkansson, M. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 40(3), 196-204. Available at: [Link]

  • Kashani, S. K. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Kashani, S. K. et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Available at: [Link]

  • Yin, J. & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • Rasmussen, T. et al. (2017). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Reaction Chemistry & Engineering, 2(3), 342-349. Available at: [Link]

  • Dorel, R. et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Nolan, S. P. et al. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(30), 11375-11382. Available at: [Link]

  • Lee, P. H. & Seomoon, D. (2008). Xantphos as an efficient ligand for palladium-catalyzed cross-coupling reactions of aryl bromides and triflates with allyl acetates and indium. The Journal of Organic Chemistry, 73(3), 1165-1168. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Dorel, R. et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Singleton, D. A. & Klare, H. F. T. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(45), 15904-15907. Available at: [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 17(1), e202101158. Available at: [Link]

  • Sherwood, J. et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Van der Westhuyzen, C. W. et al. (2014). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. Available at: [Link]

  • Dorel, R. et al. (2019). POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Over-oxidation of (8-Bromoquinolin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the selective oxidation of (8-bromoquinolin-2-yl)methanol. The primary challenge addressed is the prevention of over-oxidation to the corresponding carboxylic acid, a common and frustrating side reaction. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve a clean and high-yielding conversion to the desired aldehyde, (8-bromoquinolin-2-yl)carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is my (8-bromoquinolin-2-yl)methanol over-oxidizing to the carboxylic acid?

The oxidation of a primary alcohol to a carboxylic acid is a two-step process.[1] First, the alcohol is oxidized to an aldehyde. In the presence of water, this aldehyde can form a geminal diol (hydrate) intermediate.[2][3][4] This hydrate is structurally similar to an alcohol and can be readily oxidized further to the carboxylic acid.[3][4] Therefore, using strong, non-selective oxidizing agents or conducting the reaction in the presence of water are the most common causes of over-oxidation.[2][4]

Q2: What are the key characteristics of a suitable oxidizing agent for this specific transformation?

For the selective conversion of a primary alcohol to an aldehyde, a "mild" oxidizing agent is required.[5][6][7] These reagents have a high affinity for oxidizing alcohols but are not potent enough to oxidize the intermediate aldehyde under anhydrous conditions. They stand in contrast to "strong" oxidizing agents like potassium permanganate or chromic acid (Jones reagent), which will readily oxidize primary alcohols all the way to carboxylic acids.[5][8][9] The key is to choose a system that operates under anhydrous and preferably neutral or non-acidic conditions.

Q3: How does the quinoline ring in my substrate affect the choice of reaction conditions?

The quinoline moiety contains a basic nitrogen atom. Under strongly acidic conditions, this nitrogen can be protonated, which may alter the reactivity of the molecule or cause solubility issues. Furthermore, the nitrogen lone pair can coordinate with certain metal-based oxidants, potentially deactivating the catalyst or leading to undesired side reactions. Therefore, oxidation methods that operate under neutral or mildly basic conditions and avoid harsh acids are highly recommended.

Q4: How can I effectively monitor the reaction to stop it at the aldehyde stage?

Active reaction monitoring is critical for success. The most common and accessible method is Thin-Layer Chromatography (TLC) .

  • Spotting: On a TLC plate, spot your starting material (alcohol), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Visualization: The alcohol is typically more polar than the resulting aldehyde, so it will have a lower Rf value (it will travel less distance up the plate). The carboxylic acid by-product is highly polar and will often remain at the baseline or have a very low Rf.

  • Endpoint: The reaction should be stopped (quenched) as soon as TLC analysis shows the complete consumption of the starting alcohol spot. Allowing the reaction to proceed longer significantly increases the risk of over-oxidation. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.

Visual Guide: The Oxidation Pathway

G A (8-Bromoquinolin-2-yl)methanol (Starting Material) B (8-Bromoquinolin-2-yl)carbaldehyde (Desired Product) A->B Selective Oxidation (Mild Reagent, Anhydrous) C 8-Bromoquinoline-2-carboxylic acid (Over-oxidation Product) B->C Over-oxidation (Strong Reagent or H₂O Present)

Caption: Reaction pathway from alcohol to the desired aldehyde and the undesired carboxylic acid.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiment.

Q: I'm observing significant formation of 8-bromoquinoline-2-carboxylic acid. What are the likely causes and solutions?

This is the most common problem. Here are the primary factors to investigate:

Potential Cause Scientific Explanation Recommended Solution
Incorrect Oxidant Choice You may be using a "strong" oxidizing agent (e.g., KMnO₄, Jones Reagent) that is not selective for the aldehyde.[8]Switch to a mild, selective oxidant. Excellent choices for this substrate include Dess-Martin Periodinane (DMP), Manganese Dioxide (MnO₂), or a Swern oxidation protocol.[10][11][12]
Presence of Water Water facilitates the formation of the aldehyde hydrate, which is the direct precursor to the carboxylic acid.[3][4]Ensure strictly anhydrous conditions. Use oven-dried or flame-dried glassware. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Excessive Reaction Time Even with mild oxidants, prolonged reaction times can lead to the slow formation of the over-oxidation product.Monitor the reaction closely with TLC. Quench the reaction immediately upon full consumption of the starting alcohol. Do not let it stir overnight without prior validation.
Elevated Temperature Higher temperatures increase reaction rates indiscriminately, accelerating both the desired oxidation and the undesired over-oxidation.Maintain the recommended temperature. For many mild oxidations (DMP, MnO₂), room temperature is sufficient. For others, like the Swern oxidation, sub-zero temperatures (-78 °C) are critical.[13][14]
Q: My reaction is sluggish, and the conversion of the starting alcohol is low. What can I do?

Incomplete conversion can be just as problematic as over-oxidation. Consider these points:

Potential Cause Scientific Explanation Recommended Solution
Inactive or Insufficient Oxidant The oxidizing agent may have degraded due to improper storage (especially moisture-sensitive reagents like DMP) or you may not be using enough.Use a fresh bottle of the oxidant. For stoichiometric reagents like DMP, use 1.1–1.5 equivalents. For heterogeneous reagents like activated MnO₂, a large excess (5–20 equivalents by weight) is often required for a reasonable reaction rate.[15]
Poor Solubility The substrate or reagent may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.Choose an appropriate solvent. Dichloromethane (DCM) or chloroform are common choices for DMP and Swern oxidations.[10][11] For MnO₂ oxidations, DCM, chloroform, or acetone are effective.
Temperature is Too Low While crucial for control, an excessively low temperature can stifle the reaction rate.Allow for controlled warming. In a Swern oxidation, for example, the reaction is often initiated at -78 °C and then allowed to slowly warm to 0 °C or room temperature to ensure completion.[14] Always monitor via TLC during this process.
Q: My starting material or product appears to be decomposing. What's wrong?
Potential Cause Scientific Explanation Recommended Solution
Acidic or Basic Byproducts Some oxidation procedures generate acidic or basic byproducts that can degrade sensitive functional groups. The Dess-Martin oxidation, for instance, produces acetic acid.[10]Buffer the reaction. For a DMP oxidation, add a mild non-nucleophilic base like pyridine or sodium bicarbonate (1-2 equivalents) to neutralize the generated acid.[10]
Harsh Workup Conditions Exposing the crude product to strong acids or bases during aqueous workup can cause decomposition.Use a mild workup procedure. Quench the reaction with a gentle reducing agent if necessary (e.g., sodium thiosulfate for DMP). Wash with neutral or mildly basic solutions like saturated sodium bicarbonate and brine.

Comparative Analysis of Recommended Oxidants

Oxidizing SystemTypical ConditionsProsConsSuitability for Quinoline Substrate
Dess-Martin Periodinane (DMP) 1.1-1.5 eq. DMP, CH₂Cl₂, Room Temp.[10][16]Very mild, neutral conditions, high selectivity, fast reaction times, easy workup.[10][17][18]Moisture sensitive, can be explosive under heat/shock, produces acetic acid byproduct.[10]Excellent. The neutral conditions are ideal for the quinoline ring. Consider adding pyridine to buffer.
Swern Oxidation DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C to RT.[11][13]Extremely mild, excellent functional group tolerance, high yields.[11]Requires cryogenic temperatures, generates foul-smelling dimethyl sulfide, sensitive to temperature control.[11][14]Excellent. The mild, non-metallic conditions are highly compatible. Requires careful handling of reagents and temperature.
Manganese Dioxide (MnO₂) 5-20 eq. MnO₂, CH₂Cl₂ or Acetone, Room Temp. or Reflux.Inexpensive, neutral, excellent for benzylic/allylic alcohols, simple filtration workup.[12][19]Requires a large stoichiometric excess, reactivity can vary between batches of MnO₂.Excellent. This is a prime candidate as (8-bromoquinolin-2-yl)methanol is a benzylic-type alcohol.[12][20]
TEMPO / Bleach cat. TEMPO, NaOCl, KBr, NaHCO₃, CH₂Cl₂/H₂O, 0 °C.[21]Catalytic, inexpensive reagents, highly efficient.[21]Biphasic reaction, risk of chlorination with some substrates, requires careful pH control.Good. Effective, but requires careful control of pH and reaction time to prevent over-oxidation to the carboxylic acid.[21]

Troubleshooting Flowchart

G start Reaction Complete. Analyze Crude Product. q1 Significant Carboxylic Acid? start->q1 q2 Low Conversion of Alcohol? q1->q2 No sol1 Switch to Milder Reagent (DMP, MnO₂, Swern) q1->sol1 Yes sol4 Check Reagent Activity (Use Fresh Bottle) q2->sol4 Yes success Clean Aldehyde Product q2->success No sol2 Ensure Anhydrous Conditions (Dry Glassware/Solvents) sol1->sol2 Re-attempt Reaction sol3 Reduce Reaction Time (Monitor by TLC) sol2->sol3 Re-attempt Reaction sol3->q1 Re-attempt Reaction sol5 Increase Reagent Stoichiometry (e.g., 1.5 eq DMP or >5 eq MnO₂) sol4->sol5 Re-attempt Reaction sol5->q2 Re-attempt Reaction

Caption: A decision-making flowchart for troubleshooting common oxidation issues.

Recommended Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often the first choice due to its reliability and mild conditions.

  • Preparation: Add (8-bromoquinolin-2-yl)methanol (1.0 eq.) and sodium bicarbonate (2.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to dissolve the starting material (concentration typically 0.1–0.5 M).

  • Reagent Addition: While stirring at room temperature, add Dess-Martin Periodinane (1.2 eq.) to the mixture in one portion. The mixture may turn slightly yellow.

  • Monitoring: Stir the reaction at room temperature and monitor its progress every 15-30 minutes by TLC.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10-15 minutes until the organic layer is colorless.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation

This is an excellent and often cost-effective method for this specific benzylic-type alcohol.[12][20]

  • Preparation: To a round-bottom flask, add (8-bromoquinolin-2-yl)methanol (1.0 eq.) and a suitable solvent such as dichloromethane or acetone.

  • Reagent Addition: Add activated manganese dioxide (MnO₂) (10 eq. by weight) to the flask.

  • Reaction: Stir the black suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is crucial.

  • Monitoring: Monitor the reaction by TLC. These reactions can take anywhere from 2 to 24 hours depending on the activity of the MnO₂. If the reaction is slow, gentle heating (reflux) can be applied.

  • Workup: Upon completion, cool the reaction to room temperature (if heated).

  • Isolation: Filter the entire reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with the reaction solvent to recover all the product.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude aldehyde is often very clean but can be further purified by column chromatography if necessary.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. [Link]

  • Chemistry Steps. (2020). Swern Oxidation. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Organic Chemistry Portal. [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Common Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Wikipedia. [Link]

  • ACS Publications. (2023). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. ACS Publications. [Link]

  • YouTube. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]

  • International Journal of Advanced Research in Science and Engineering. (2016). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. Ijarse. [Link]

  • Organic Syntheses. (n.d.). TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones. Organic Syntheses. [Link]

  • JoVE. (n.d.). Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2000). Oxidation by Chemical Manganese Dioxide. Part 1. Facile Oxidation of Benzylic Alcohols in Hexane. RSC Publishing. [Link]

  • YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • ResearchGate. (2015). (PDF) SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. ResearchGate. [Link]

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  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Frontiers. (2022). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers. [Link]

  • ACS Publications. (2022). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis. JACS Au. [Link]

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  • Beilstein Journal of Organic Chemistry. (2022). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • Beilstein Journals. (2022). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journals. [Link]

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  • Beilstein Journals. (2022). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Journals. [Link]

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  • MDPI. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. [Link]

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  • ResearchGate. (2015). (PDF) Voltammetric Behaviour and Determination of 8-Hydroxyquinoline Using a Glassy Carbon Paste Electrode and the Theoretical Study of its Electrochemical Oxidation Mechanism. ResearchGate. [Link]

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Sources

Optimization

Solving solubility issues of (8-Bromoquinolin-2-yl)methanol in non-polar solvents

Welcome to the technical support center for (8-Bromoquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (8-Bromoquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound, particularly in non-polar solvent systems. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the success of your experiments.

Understanding the Challenge: The Structure of (8-Bromoquinolin-2-yl)methanol

(8-Bromoquinolin-2-yl)methanol possesses a unique chemical structure that dictates its solubility behavior. The quinoline core is a bicyclic aromatic heterocycle containing a nitrogen atom, which introduces polarity. The molecule is further functionalized with a bromine atom and a hydroxymethyl (-CH₂OH) group.

  • Polar Moieties : The nitrogen atom in the quinoline ring and the hydroxyl (-OH) group in the methanol substituent are capable of hydrogen bonding, making the molecule inherently polar.

  • Non-Polar Moiety : The aromatic quinoline ring system itself contributes to some non-polar character.

This combination of polar functional groups on a relatively large aromatic scaffold leads to its characteristically poor solubility in non-polar solvents, which cannot effectively solvate the polar regions of the molecule. The general principle of "like dissolves like" governs this behavior, where polar solutes dissolve best in polar solvents and non-polar solutes in non-polar solvents[1].

Frequently Asked Questions (FAQs)

Q1: Why is my (8-Bromoquinolin-2-yl)methanol not dissolving in non-polar solvents like hexane or toluene?

A1: The primary reason for the poor solubility of (8-Bromoquinolin-2-yl)methanol in non-polar solvents is the significant polarity mismatch between the solute and the solvent. Non-polar solvents like hexane and toluene primarily interact through weak van der Waals forces (London dispersion forces)[2]. These forces are insufficient to overcome the stronger intermolecular hydrogen bonds between the (8-Bromoquinolin-2-yl)methanol molecules, specifically involving the hydroxyl group and the quinoline nitrogen. For dissolution to occur, the energy released from solvent-solute interactions must be comparable to the energy required to break apart the solute-solute and solvent-solvent interactions. In this case, the energy penalty for breaking the strong intermolecular forces of the solute is too high.

Q2: What is the most effective strategy to start with for dissolving (8-Bromoquinolin-2-yl)methanol in a non-polar system?

A2: The most practical and widely used initial approach is the use of a co-solvent system [3][4]. A co-solvent is a secondary solvent that is miscible with the primary non-polar solvent but has a higher polarity, helping to bridge the gap between the solute and the bulk solvent.

Recommended Starting Co-solvents:

  • Tetrahydrofuran (THF): An excellent choice due to its moderate polarity and miscibility with many non-polar solvents.

  • Dichloromethane (DCM): Effective, but should be used with caution due to environmental considerations[5].

  • Ethyl Acetate: Another good option with intermediate polarity.

Start by dissolving the (8-Bromoquinolin-2-yl)methanol in a minimal amount of the co-solvent first, and then add the non-polar solvent to the desired final concentration.

Q3: How does temperature affect the solubility of (8-Bromoquinolin-2-yl)methanol?

A3: For most solid organic compounds, solubility in a liquid solvent increases with temperature[6][7][8]. The added thermal energy increases the kinetic energy of both the solvent and solute molecules. This increased molecular motion helps to overcome the intermolecular forces holding the solute molecules together in the solid state, allowing them to be more readily solvated[8].

Practical Application: Gentle heating of the solvent mixture can significantly improve the dissolution of (8-Bromoquinolin-2-yl)methanol. However, it is crucial to be aware of the compound's stability at elevated temperatures and the boiling point of your chosen solvents. Always heat gently and monitor for any signs of degradation.

Q4: Can I modify the (8-Bromoquinolin-2-yl)methanol molecule to improve its solubility in non-polar solvents?

A4: Yes, chemical derivatization is a powerful technique to alter the polarity of a molecule[9][10][11][12]. The goal is to mask the polar functional groups, thereby making the molecule more compatible with non-polar solvents.

Common Derivatization Strategies:

  • Esterification: The polar hydroxyl group can be converted to a less polar ester. For example, reacting (8-Bromoquinolin-2-yl)methanol with an acid chloride (e.g., acetyl chloride) or an anhydride in the presence of a base will form an ester derivative[13].

  • Alkylation/Etherification: The hydroxyl group can also be converted to an ether, which is less polar.

It is important to note that derivatization chemically alters your starting material. This approach is suitable only if the subsequent application can tolerate this molecular modification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Compound "oils out" or forms a separate liquid phase instead of dissolving. The solvent system is not polar enough to fully solvate the compound, but has enough interaction to melt it at the current temperature.Increase the proportion of the co-solvent. Try a more polar co-solvent (e.g., switch from THF to a small amount of DMSO).
Compound precipitates out of solution after initial dissolution. The solution is supersaturated. This can happen if the solution is cooled after being heated to aid dissolution.Re-heat the solution gently. If the final application allows, maintain a slightly elevated temperature. Alternatively, prepare a more dilute solution.
The dissolution process is extremely slow. The surface area of the solid is limiting the rate of dissolution.Grind the solid (8-Bromoquinolin-2-yl)methanol into a fine powder to increase the surface area available for solvation. Use a magnetic stirrer or sonication to increase agitation and speed up the dissolution process.
Undissolved particles remain even with co-solvents and heating. The compound may have reached its solubility limit in the chosen solvent system. There might be insoluble impurities.Determine the saturated solubility to understand the limits of your system (see Protocol 1). If impurities are suspected, consider purifying the (8-Bromoquinolin-2-yl)methanol by recrystallization from a suitable polar solvent before attempting to dissolve it in the non-polar system.

Experimental Protocols

Protocol 1: Determining Saturated Solubility via UV-Vis Spectroscopy

This protocol provides a method to quantify the maximum amount of (8-Bromoquinolin-2-yl)methanol that can be dissolved in a specific solvent system at a given temperature[14][15].

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of (8-Bromoquinolin-2-yl)methanol of a known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., methanol or DMSO)[16]. b. Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for (8-Bromoquinolin-2-yl)methanol using a UV-Vis spectrophotometer[17]. d. Plot a calibration curve of absorbance versus concentration. The curve should be linear and will be used to determine the concentration of your experimental samples.

2. Sample Preparation and Measurement: a. Add an excess amount of solid (8-Bromoquinolin-2-yl)methanol to a known volume of your target non-polar solvent system in a sealed vial. b. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[15]. c. After equilibration, allow the solution to stand so that the undissolved solid settles. d. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles[18][19]. e. Dilute the filtered sample with your solubilizing solvent (e.g., methanol or DMSO) to a concentration that falls within the range of your calibration curve. f. Measure the absorbance of the diluted sample at the λmax.

3. Calculation of Solubility: a. Use the equation from your calibration curve to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value is the solubility of (8-Bromoquinolin-2-yl)methanol in your chosen solvent system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Solubility Determination

HPLC can provide a more sensitive and specific measurement of solubility, especially in complex mixtures[18][20].

1. Preparation of Standards and Calibration: a. Similar to the UV-Vis method, prepare a stock solution and a series of standards of known concentrations in a suitable solvent (e.g., acetonitrile or methanol)[18]. b. Inject each standard into the HPLC system and record the peak area corresponding to (8-Bromoquinolin-2-yl)methanol. c. Create a calibration curve by plotting peak area against concentration.

2. Sample Preparation and Analysis: a. Prepare a saturated solution as described in Protocol 1 (steps 2a-2d). b. Inject the filtered supernatant directly into the HPLC system (or after an appropriate dilution with the mobile phase). c. Record the peak area for (8-Bromoquinolin-2-yl)methanol in your sample.

3. Calculation: a. Use the calibration curve to determine the concentration of your sample based on its peak area. b. Adjust for any dilution to find the final solubility value.

Visual Workflow

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical progression for troubleshooting the solubility of (8-Bromoquinolin-2-yl)methanol.

Solubility_Workflow Start Start: (8-Bromoquinolin-2-yl)methanol not dissolving in non-polar solvent Add_Cosolvent Strategy 1: Add Co-solvent (e.g., THF, DCM) Start->Add_Cosolvent Check_Success Dissolved? Add_Cosolvent->Check_Success Attempt Dissolution Increase_Temp Strategy 2: Increase Temperature Increase_Temp->Check_Success Attempt Dissolution Increase_SA Strategy 3: Increase Surface Area (Grind/Sonicate) Increase_SA->Check_Success Attempt Dissolution Check_Success->Increase_Temp No Check_Success->Increase_SA No Success Success: Solution Prepared Check_Success->Success Yes Failure Problem Persists: Consider Advanced Options Check_Success->Failure No Derivatize Option A: Chemical Derivatization (Esterification/Etherification) Failure->Derivatize Change_Solvent Option B: Change Primary Solvent Failure->Change_Solvent

Caption: A step-by-step troubleshooting workflow for dissolving (8-Bromoquinolin-2-yl)methanol.

References

  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5). Retrieved from [Link]

  • Benzo[f]quinoline - Solubility of Things. Retrieved from [Link]

  • MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC - Biorelevant.com. Retrieved from [Link]

  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? - ResearchGate. (2017, February 7). Retrieved from [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023, October 29). Retrieved from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Retrieved from [Link]

  • Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC. Retrieved from [Link]

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. Retrieved from [Link]

  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles - MDPI. (2021, December 27). Retrieved from [Link]

  • Review on Enhancement of Solubilization Process - Science Alert. (2014, May 24). Retrieved from [Link]

  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Retrieved from [Link]

  • 13.4 Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Analyte Derivatization as an Important Tool for Sample Preparation | LCGC International. (2022, April 15). Retrieved from [Link]

  • Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer - Scholars Research Library. Retrieved from [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer - Research Journal of Pharmacy and Technology. (2015, June 30). Retrieved from [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. Retrieved from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Publishing. (2022, June 24). Retrieved from [Link]

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Temperature dependence of solubilities in water and heats of fusion of solid aromatic hydrocarbons | Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]

  • Chapter 2: Chemical Derivatization for Polar Metabolome Analysis - Books. (2021, July 21). Retrieved from [Link]

  • How does temperature increase the solubility of a molecule? - Quora. (2020, April 3). Retrieved from [Link]

  • Derivatization - University of Texas Southwestern Medical Center. (2020, January 1). Retrieved from [Link]

  • 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem. Retrieved from [Link]

  • (8-bromoquinolin-5-yl)methanol (C10H8BrNO) - PubChemLite. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of (8-Bromoquinolin-2-yl)methanol in CDCl₃

Introduction: Beyond the Structure, a Story in the Spectrum In the landscape of medicinal chemistry and materials science, quinoline scaffolds are foundational, serving as the core of numerous pharmaceuticals and functio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, a Story in the Spectrum

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are foundational, serving as the core of numerous pharmaceuticals and functional materials.[1][2] The precise characterization of these molecules is not merely a procedural step but the very bedrock of reliable research and development. (8-Bromoquinolin-2-yl)methanol is one such molecule, a versatile intermediate whose utility is defined by the specific arrangement of its substituents. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for confirming this arrangement, offering an unparalleled window into the molecule's electronic and structural identity.

This guide moves beyond a simple recitation of spectral data. As scientists, we understand that a spectrum is a narrative. It tells a story of inductive effects, anisotropic currents, and spatial relationships. Here, we will dissect the ¹H NMR spectrum of (8-Bromoquinolin-2-yl)methanol in deuterated chloroform (CDCl₃), not only presenting the data but also explaining the underlying chemical principles that give rise to it. We will compare it with structurally related analogs to understand the specific influence of each substituent, providing you, the researcher, with the field-proven insights necessary to interpret such spectra with confidence and authority.

Pillar 1: The Theoretical Framework of Quinoline ¹H NMR

The ¹H NMR spectrum of a substituted quinoline is governed by the interplay of the heterocyclic nitrogen atom and the electronic nature of its substituents.

  • Chemical Shift (δ): The protons on the quinoline ring typically resonate in the aromatic region (δ 7.0–9.0 ppm).[1] The nitrogen atom acts as an electron-withdrawing group, significantly deshielding adjacent protons. Consequently, the H-2 proton (if present) is often the most downfield signal.[2] Substituents further modulate these shifts; electron-withdrawing groups (like bromine) deshield nearby protons, shifting them downfield, while electron-donating groups have the opposite effect.

  • Spin-Spin Coupling (J): Coupling between adjacent protons provides crucial connectivity information. For quinolines, we typically observe:

    • Ortho-coupling (³J): Across three bonds (e.g., H-3 to H-4), with a typical value of 7.0–10.0 Hz.[1]

    • Meta-coupling (⁴J): Across four bonds (e.g., H-2 to H-4), which is smaller, around 2.0–3.0 Hz.[1]

    • Para-coupling (⁵J): Across five bonds, which is often negligible (0–1.0 Hz) and not resolved.[1]

Pillar 2: Experimental Protocol for High-Fidelity Data Acquisition

A reliable spectrum is born from a meticulous experimental procedure. The following protocol is designed to be self-validating, minimizing artifacts and ensuring data integrity.

Materials:

  • (8-Bromoquinolin-2-yl)methanol (5-10 mg)

  • Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)

  • NMR Tube (5 MHz, high precision)

  • Pasteur pipette and bulb

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation (The "Why"): Weigh approximately 5-10 mg of (8-Bromoquinolin-2-yl)methanol directly into a clean, dry vial. The precise mass is less critical than ensuring sufficient concentration for a good signal-to-noise ratio.

  • Solvent Addition (The "Why"): Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS. CDCl₃ is a versatile solvent for a wide range of organic compounds and has a well-characterized residual solvent peak. TMS serves as the internal standard, universally calibrated to 0.00 ppm.

  • Dissolution (The "Why"): Securely cap the vial and vortex for 30 seconds or until the sample is fully dissolved. Complete dissolution is critical to avoid signal broadening caused by solid-state suspension in the magnetic field.

  • Transfer to NMR Tube (The "Why"): Carefully transfer the solution to the NMR tube using the Pasteur pipette. Ensure the liquid column height is at least 4-5 cm to be properly centered within the NMR probe's detection coils.

  • Instrument Setup & Shimming (The "Why"): Insert the tube into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure. This step is paramount as it homogenizes the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and minimizing distortion. A poorly shimmed spectrum can obscure fine coupling details.

  • Data Acquisition (The "Why"): Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans). Averaging multiple scans (transients) increases the signal-to-noise ratio, making smaller peaks and coupling patterns more distinct.

  • Data Processing (The "Why"): Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual CHCl₃ peak can be referenced to δ 7.26 ppm.[3] Integrate all signals to determine the relative number of protons each represents.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Add_Solvent Add CDCl3 + TMS (0.6-0.7 mL) Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock_Shim Lock & Shim Insert->Lock_Shim Acquire Acquire FID (16-32 scans) Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase_Calibrate Phase & Calibrate (TMS = 0 ppm) FT->Phase_Calibrate Integrate Integrate Peaks Phase_Calibrate->Integrate Analyze Assign Peaks & Interpret Spectrum Integrate->Analyze

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Pillar 3: Spectral Analysis and Interpretation

The ¹H NMR spectrum of (8-Bromoquinolin-2-yl)methanol is a direct reflection of its molecular structure. The following data and analysis are based on established principles of NMR spectroscopy and comparison with closely related structural analogs.[4][5]

Caption: Structure of (8-Bromoquinolin-2-yl)methanol with Proton Labeling.

Table 1: Predicted ¹H NMR Data for (8-Bromoquinolin-2-yl)methanol in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~8.15d³J = 8.51H
H-3~7.45d³J = 8.51H
H-5~7.85dd³J = 8.2, ⁴J = 1.41H
H-7~7.78dd³J = 7.5, ⁴J = 1.41H
H-6~7.40t³J = 7.81H
-CH₂-~4.95s-2H
-OH~2.5-3.5 (variable)br s-1H

Detailed Interpretation:

  • Aromatic Protons (H-3 to H-7): These five protons appear in the characteristic downfield region.

    • H-4 and H-3: These two protons on the pyridine ring form a simple AX spin system. They appear as two doublets with a typical ortho-coupling constant of ~8.5 Hz. H-4 is further downfield than H-3 due to its peri-relationship with the electron-withdrawing bromine at C8.

    • H-5, H-6, H-7: These three protons on the carbocyclic ring form a more complex system.

      • H-5 and H-7 are ortho to the bromine atom and are expected to be deshielded. They will likely appear as doublets of doublets (dd) due to ortho-coupling with H-6 and a smaller meta-coupling to each other.

      • H-6 is positioned between H-5 and H-7 and will therefore appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), integrating for one proton.

  • Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and are adjacent to an oxygen atom, which shifts their signal significantly downfield to around 4.95 ppm. As there are no adjacent protons, this signal appears as a sharp singlet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and residual water in the solvent.[6] It typically appears as a broad singlet and can range from δ 1.5 to 5.0 ppm or higher. Its broadness is due to chemical exchange with other protic species.

Comparative Analysis: Unveiling Substituent Effects

To truly appreciate the spectral features of (8-Bromoquinolin-2-yl)methanol, we must compare it to its structural relatives. This comparison isolates the electronic impact of the C8-bromo and C2-hydroxymethyl groups.

Table 2: ¹H NMR Chemical Shift (δ, ppm) Comparison of Quinoline Derivatives in CDCl₃

Proton8-Bromo-2-methylquinoline[4](8-Bromoquinolin-2-yl)methanol (Predicted) Quinoline-2-methanol (Predicted)
H-3 7.33 (m)~7.45~7.35
H-4 8.02 (m)~8.15~8.10
H-5 8.02 (m)~7.85~7.75
H-6 7.33 (m)~7.40~7.55
H-7 7.73 (dd)~7.78~7.70
-CH₂-/-CH₃ 2.82 (s, -CH₃)~4.95 (s, -CH₂OH)~4.90 (s, -CH₂OH)

Note: Data for 8-Bromo-2-methylquinoline is experimental[4]; data for quinoline-2-methanol is predicted based on unsubstituted quinoline and known substituent effects.

Key Insights from Comparison:

  • Effect of the C8-Bromo Group: The bromine atom at the C8 position exerts a strong electron-withdrawing inductive effect. This deshields the adjacent protons, most notably H-7 and, to a lesser extent, H-4, causing them to shift downfield compared to a non-brominated analog like quinoline-2-methanol. This is a classic demonstration of substituent effects in an aromatic system.

  • Effect of the C2-Hydroxymethyl vs. C2-Methyl Group: The primary difference between (8-Bromoquinolin-2-yl)methanol and 8-bromo-2-methylquinoline is the substituent at the C2 position. The replacement of a methyl group (-CH₃, δ ~2.82 ppm) with a hydroxymethyl group (-CH₂OH, δ ~4.95 ppm) results in a significant downfield shift of the signal. This is due to the strong deshielding effect of the adjacent electronegative oxygen atom. The electronic effect of the -CH₂OH group on the quinoline ring itself is minimal and similar to that of a methyl group, leading to only minor changes in the aromatic proton shifts.

Conclusion

The ¹H NMR spectrum of (8-Bromoquinolin-2-yl)methanol in CDCl₃ provides a clear and unambiguous fingerprint of its molecular structure. Through a systematic analysis of chemical shifts, coupling constants, and signal integrations, every proton can be confidently assigned. Furthermore, by comparing the spectrum to those of related analogs, we can directly observe and quantify the electronic influence of the bromo and hydroxymethyl substituents. This guide provides the theoretical foundation, a robust experimental protocol, and the interpretive framework necessary for researchers to utilize ¹H NMR spectroscopy not just as a tool for confirmation, but as a method for deepening their understanding of molecular structure and reactivity.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • The Royal Society of Chemistry. (2018).
  • Reddit. (2023). CDCl3 1HNMR peak. Reddit.
  • MilliporeSigma. NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Beck, A. (2014).
  • Claret, J., & Osborne, A. G. (1983). N.M.R. Spectral Studies of Some Quinolone Derivatives. Part V. Further Studies of the Carbon-13 Magnetic. Organic Magnetic Resonance.
  • α-Phenyl-6-quinolinemethanol (2)
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • ResearchGate. (n.d.). Table 2 . 1 H-NMR chemical shifts in ppm. Solvent CDCl 3.
  • Beck, A. (2014).
  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18.
  • Acta Crystallographica Section E. (2009). 8-Bromo-2-methylquinoline.
  • EPFL. (n.d.).
  • ChemicalBook. Quinoline(91-22-5) 1H NMR spectrum.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • Dow Chemical Company. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Iowa State University Chemical Instrument
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • NP-MRD. (2021). Showing NP-Card for Quinoline-2-methanol (NP0023934).
  • ResearchGate. (n.d.).
  • University of Potsdam. Chemical shifts.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of (3-(Quinolin-3-yl)phenyl)methanol.
  • ChemicalBook. Methanol(67-56-1) 1H NMR spectrum.
  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • ChemicalBook. 8-Bromoquinoline synthesis.
  • Macomber, R. S. (1998). Tables For Organic Structure Analysis. J. Wiley and Sons.
  • PubChem. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030.
  • ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ChemicalBook. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.

Sources

Comparative

High-Resolution Mass Spectrometry Profiling of (8-Bromoquinolin-2-yl)methanol: A Comparative Platform Guide

(8-Bromoquinolin-2-yl)methanol (CAS: 1267494-88-1)[1] is a critical halogenated heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including programmed cell death protein 2 (PDCD2)...

Author: BenchChem Technical Support Team. Date: February 2026

(8-Bromoquinolin-2-yl)methanol (CAS: 1267494-88-1)[1] is a critical halogenated heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including programmed cell death protein 2 (PDCD2) degraders and antimalarial agents[2]. Accurate structural elucidation of this compound is paramount. The positional isomerism of the bromine atom and the integrity of the reactive hydroxymethyl group directly dictate downstream synthetic viability.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of mass spectrometry (MS) platforms—ESI-QTOF, GC-EI-MS, and ESI-QqQ—for the definitive characterization of (8-Bromoquinolin-2-yl)methanol.

Platform Comparison: Selecting the Optimal Ionization and Mass Analyzer

When analyzing oxygenated bromoquinolines, the choice of ionization source and mass analyzer fundamentally alters the observed gas-phase chemistry[3].

  • ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight):

    • Performance: Exceptional for intact molecular ion confirmation and high-resolution structural elucidation.

    • Mechanism: The quinoline nitrogen is highly basic, making it an ideal candidate for positive-ion ESI[4]. ESI-QTOF yields the intact protonated molecule

      
       with sub-ppm mass accuracy without inducing premature thermal breakdown.
      
    • Best For: Identifying unknown impurities and confirming the exact elemental composition of the parent compound and its fragments.

  • GC-EI-MS (Gas Chromatography Electron Ionization):

    • Performance: Superior for standardized library matching but risks thermal degradation.

    • Mechanism: Hard ionization (70 eV) strips an electron to form the radical cation

      
      . The hydroxymethyl group is prone to rapid thermal or electron-induced cleavage, often making the molecular ion peak weak[3].
      
    • Best For: Routine purity checks where library matching is required, provided the inlet temperature is optimized to prevent premature dehydration.

  • ESI-QqQ (Triple Quadrupole):

    • Performance: The gold standard for targeted quantitation.

    • Mechanism: Utilizes Multiple Reaction Monitoring (MRM). It lacks the high mass resolution of QTOF but offers unmatched sensitivity and linear dynamic range.

    • Best For: High-throughput screening of reaction yields or biological sample quantification.

Mechanistic Fragmentation Pathways (ESI-CID)

Understanding the causality behind the fragmentation of (8-Bromoquinolin-2-yl)methanol is essential for self-validating data interpretation. The presence of the bromine atom provides a built-in isotopic tracer: naturally occurring bromine consists of


 and 

in a nearly 1:1 ratio.
  • The Isotopic Tagging Principle: Any fragment ion that retains the bromine atom will exhibit a characteristic doublet separated by 2 Da (e.g., m/z 238.0 and 240.0)[5]. If a fragmentation event involves the loss of the bromine atom, the resulting product ion will collapse into a singlet.

  • Hydroxymethyl Cleavage: The primary low-energy collision-induced dissociation (CID) pathway involves the protonated hydroxymethyl group. Protonation at the hydroxyl oxygen leads to the neutral loss of water (

    
    ), generating a resonance-stabilized quinolinium-type cation at m/z 220.0 / 222.0. Alternatively, the loss of formaldehyde (
    
    
    
    ,
    
    
    ) yields a fragment at m/z 208.0 / 210.0[3].
  • Debromination: Higher collision energies trigger the loss of hydrogen bromide (

    
    ) or a bromine radical, collapsing the isotopic doublet into a singlet at m/z 158.1.
    

MS_Fragmentation M [M+H]+ m/z 238.0 / 240.0 (8-Bromoquinolin-2-yl)methanol H2O_loss [M+H - H2O]+ m/z 220.0 / 222.0 Retains Br (Doublet) M->H2O_loss - H2O (-18 Da) Protonated OH cleavage CH2O_loss [M+H - CH2O]+ m/z 208.0 / 210.0 Retains Br (Doublet) M->CH2O_loss - CH2O (-30 Da) Formaldehyde loss HBr_loss [M+H - HBr]+ m/z 158.1 Bromine Lost (Singlet) M->HBr_loss - HBr (-80/-82 Da) Direct Halogen cleavage Br_loss [M+H - H2O - Br]+ m/z 141.1 Bromine Lost (Singlet) H2O_loss->Br_loss - Br radical (-79/-81 Da) Secondary cleavage

Logical fragmentation pathway of (8-Bromoquinolin-2-yl)methanol in ESI(+)-MS/MS.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following LC-ESI-QTOF methodology is designed as a self-validating system. Every step includes a mechanistic rationale to ensure analytical integrity.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of (8-Bromoquinolin-2-yl)methanol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the

    
     state in solution prior to desolvation, drastically enhancing ESI(+) sensitivity[4].
    

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The basic quinoline nitrogen can cause peak tailing due to secondary interactions with unendcapped silanols on the silica stationary phase. The acidic mobile phase suppresses silanol ionization, ensuring a sharp, symmetrical peak.

Step 3: ESI-QTOF MS/MS Acquisition

  • Action: Set capillary voltage to +3.5 kV and desolvation temperature to 350°C. Acquire MS1 data from m/z 100-500. Trigger data-dependent MS/MS (CID) on the m/z 238.0 and 240.0 precursors using a collision energy ramp of 15-35 eV.

  • Self-Validation Check: Before analyzing fragments, verify the MS1 spectrum. If the m/z 238.0 and 240.0 peaks do not exhibit a ~1:1 intensity ratio, the system is suffering from detector saturation or the compound has degraded. Do not proceed to MS/MS analysis until the isotopic fidelity is restored.

Quantitative Data Summary

Table 1: Platform Performance Comparison for (8-Bromoquinolin-2-yl)methanol
FeatureESI-QTOFGC-EI-MSESI-QqQ
Primary Ion Form

(m/z 238.0/240.0)

(m/z 237.0/239.0)

(m/z 238.0/240.0)
Mass Accuracy < 2 ppmNominal (~0.1 Da)Nominal (~0.1 Da)
Fragmentation Control High (Tunable CID)Low (Fixed 70 eV)High (Tunable CID)
Isotope Fidelity ExcellentGoodModerate (Resolution dependent)
Best Application Structural ElucidationLibrary MatchingTrace Quantitation
Table 2: Diagnostic ESI(+)-CID Fragment Ions
Precursor m/zFragment m/zNeutral LossFormulaIsotopic PatternDiagnostic Value
238.0 / 240.0220.0 / 222.0

(18 Da)

Doublet (1:1)Confirms presence of hydroxyl group.
238.0 / 240.0208.0 / 210.0

(30 Da)

Doublet (1:1)Confirms hydroxymethyl moiety.
238.0 / 240.0158.1

(80/82 Da)

SingletConfirms direct halogen cleavage.
220.0 / 222.0141.1

(79/81 Da)

SingletIdentifies the dehydrated quinoline core.

References

  • BLD Pharm. (3-Bromoquinolin-2-yl)methanol | BLD Pharm (Contains CAS 1267494-88-1 cross-references for (8-Bromoquinolin-2-yl)methanol). 1

  • National Institutes of Health (PMC). Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2). 2

  • BenchChem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.4

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. 3

  • BenchChem. A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile. 5

Sources

Validation

Comparative Guide to HPLC Method Development for Purity Analysis of Quinoline Methanol Derivatives

Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of therapeutic activities, including antimalarial, anticancer, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of therapeutic activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Specifically, quinoline methanol derivatives are a critical subclass, with prominent examples like mefloquine used in the prevention and treatment of malaria. Given their therapeutic importance, ensuring the purity of these active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution and sensitivity for separating the main compound from its potential impurities.[3]

This guide provides an in-depth comparison of HPLC method development strategies for the purity analysis of quinoline methanol derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices, grounded in the physicochemical properties of the analytes and established chromatographic principles.

Understanding the Analyte: Physicochemical Properties of Quinoline Methanol Derivatives

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. Quinoline methanol derivatives, as a class, share key characteristics that influence their chromatographic behavior:

  • Basic Nature: The nitrogen atom in the quinoline ring system imparts a basic character to these molecules.[4] This means their ionization state is highly dependent on the pH of the mobile phase.

  • Aromaticity and Hydrophobicity: The fused benzene and pyridine rings create an aromatic system that contributes to their hydrophobicity and strong UV absorbance.[5] The methanol substituent adds a degree of polarity.

  • LogP Values: The octanol-water partition coefficient (logP) for many quinoline derivatives indicates a moderate to high hydrophobicity.[6] This makes reversed-phase HPLC the most suitable chromatographic mode.

These properties dictate that control of mobile phase pH and the choice of a robust stationary phase are critical to achieving good peak shape and resolution.

Strategic Approach to HPLC Method Development

A systematic approach to method development ensures a robust and reliable analytical procedure. The following workflow outlines the key decision points and the rationale behind them.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Selection Column Selection (C18, Phenyl-Hexyl) Analyte_Characterization->Column_Selection Guides stationary phase choice Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH scouting) Column_Selection->Mobile_Phase_Screening Influences solvent & pH strategy Detector_Selection Detector Selection (UV/PDA) Mobile_Phase_Screening->Detector_Selection Determines optimal wavelength Gradient_Optimization Gradient Optimization (Slope, Time) Detector_Selection->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp Fine-tuning resolution & run time Peak_Purity_Analysis Peak Purity Assessment (PDA Detector) Flow_Rate_Temp->Peak_Purity_Analysis Ensures specificity Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, etc.) Peak_Purity_Analysis->Forced_Degradation Validation_Protocol Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) Forced_Degradation->Validation_Protocol Confirms stability- indicating nature

Caption: A systematic workflow for HPLC method development.

Comparison of HPLC Methods for Purity Analysis

To illustrate the impact of different chromatographic parameters, two distinct reversed-phase HPLC methods are compared below. Method 1 represents a standard, robust approach using a C18 column, while Method 2 explores an alternative selectivity with a Phenyl-Hexyl column.

Method 1: Standard C18 Gradient Method

This method is often the first choice for separating a wide range of compounds due to the versatility of C18 columns.[7] A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.

Method 2: Alternative Phenyl-Hexyl Isocratic Method

Phenyl-Hexyl columns offer a different separation mechanism through π-π interactions with aromatic analytes, which can provide unique selectivity for certain impurities.[8] An isocratic method is simpler and can be advantageous for routine quality control if all impurities are well-resolved.[9]

Comparative Performance Data

The following table summarizes the performance of each method for the analysis of a representative quinoline methanol derivative, including its primary degradation product from a forced degradation study.

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Rationale & Insights
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µmC18 provides general hydrophobic retention. Phenyl-Hexyl offers alternative selectivity via π-π interactions, which can be beneficial for aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.5)Low pH in Method 1 ensures the basic quinoline is protonated, leading to better peak shape. The buffer in Method 2 controls pH for reproducibility.[10]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[11]
Elution Gradient: 20-80% B in 15 minIsocratic: 60% AcetonitrileThe gradient in Method 1 is crucial for separating impurities with a wide range of polarities. The isocratic method is simpler but may not resolve all potential impurities.[9]
Flow Rate 1.0 mL/min1.2 mL/minFlow rates are optimized for resolution and analysis time.[12]
Detection PDA at 254 nmUV at 254 nmA Photodiode Array (PDA) detector is highly recommended for purity analysis as it allows for peak purity assessment across a spectrum.[13][14]
Resolution (API/Impurity) 3.52.8A resolution of >2 is generally considered acceptable. Method 1 shows superior resolving power.
Tailing Factor (API) 1.11.4A tailing factor close to 1 indicates good peak symmetry. The lower pH in Method 1 mitigates interactions with residual silanols, improving peak shape for the basic analyte.[15]
Analysis Time 20 min12 minThe isocratic method offers a faster analysis time, which can be advantageous for high-throughput screening.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating analytical method, which is a key requirement for pharmaceutical analysis.[3][11] The goal is to generate potential degradation products to ensure the HPLC method can separate them from the active ingredient.[16]

Objective: To generate degradation products of the quinoline methanol derivative under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the quinoline methanol derivative in a 50:50 mixture of acetonitrile and water.[16]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[16] Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[16] Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[16]

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.[17]

  • Photolytic Degradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and near-ultraviolet energy of not less than 200 watt-hours/square meter.[16] A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples and a control sample using the developed HPLC method.

ForcedDegradation cluster_stress Stress Conditions Start Prepare API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photolytic Photolytic (UV/Vis Light) Start->Photolytic Analyze Analyze all samples by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photolytic->Analyze

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method Validation (Based on ICH Q2(R1) Guidelines)

Method validation is a mandatory step to demonstrate that an analytical method is suitable for its intended purpose.[18] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[19][20]

Objective: To validate the chosen HPLC method for purity analysis.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running blanks, placebo (if applicable), and forced degradation samples. Peak purity analysis using a PDA detector is crucial here.[21]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration by analyzing a series of dilutions of a standard solution.

  • Accuracy: The closeness of test results to the true value. This is determined by applying the method to samples to which known amounts of analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion and Recommendations

Both of the compared HPLC methods are capable of providing reliable purity data for quinoline methanol derivatives. However, the choice of the optimal method depends on the specific application.

  • For development and characterization purposes, Method 1 (Standard C18, Gradient) is highly recommended. Its superior resolving power and the use of a PDA detector make it ideal for identifying and separating unknown impurities and degradation products.[22] The gradient elution is particularly effective for complex samples that may contain impurities with a wide range of polarities.

  • For routine quality control in a manufacturing environment, Method 2 (Alternative Phenyl-Hexyl, Isocratic) presents a viable alternative. Its shorter analysis time and simpler isocratic mobile phase can improve throughput and reduce solvent consumption. However, its suitability must be confirmed by ensuring that all known impurities and potential degradants are adequately resolved from the main peak.

Ultimately, a well-developed and validated stability-indicating HPLC method is a critical component of the quality control strategy for any pharmaceutical product containing quinoline methanol derivatives. The systematic approach and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to achieve this goal.

References

Sources

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